molecular formula C6H10ClN3O2S B13024755 2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide

2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide

Katalognummer: B13024755
Molekulargewicht: 223.68 g/mol
InChI-Schlüssel: XNCUDKQCGJWCGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide is a useful research compound. Its molecular formula is C6H10ClN3O2S and its molecular weight is 223.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C6H10ClN3O2S

Molekulargewicht

223.68 g/mol

IUPAC-Name

2-(chloromethyl)-N,N-dimethylimidazole-1-sulfonamide

InChI

InChI=1S/C6H10ClN3O2S/c1-9(2)13(11,12)10-4-3-8-6(10)5-7/h3-4H,5H2,1-2H3

InChI-Schlüssel

XNCUDKQCGJWCGU-UHFFFAOYSA-N

Kanonische SMILES

CN(C)S(=O)(=O)N1C=CN=C1CCl

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide is a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Its unique structural features, comprising a reactive chloromethyl group and a sulfonamide-functionalized imidazole core, make it a versatile intermediate for the synthesis of a diverse range of biologically active molecules. The imidazole scaffold is a common motif in many pharmaceuticals, and the introduction of a chloromethyl group at the 2-position provides a convenient handle for further molecular elaboration through nucleophilic substitution reactions. The N,N-dimethylsulfonamide group at the 1-position can modulate the physicochemical properties of the molecule, such as its solubility, and can also play a role in its biological activity.

This in-depth technical guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway for 2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide. The guide is designed to provide researchers and drug development professionals with the necessary information to synthesize this compound in a laboratory setting. It includes a detailed discussion of the synthetic strategy, step-by-step experimental protocols, and guidance on the characterization of the target molecule.

Synthetic Strategy: A Three-Step Approach

The synthesis of 2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide can be strategically approached in three main stages, starting from readily available precursors. This pathway is designed for efficiency and control over the introduction of the key functional groups.

Synthetic_Pathway A 1,3-Dihydroxyacetone B 2-(Mercapto)-5-(hydroxymethyl)-1H-imidazole A->B  KSCN, NH4OAc, Acetic Acid   C 2-(Hydroxymethyl)-1H-imidazole B->C  Oxidative Desulfurization (e.g., H2O2)   D 2-(Chloromethyl)-1H-imidazole C->D  Thionyl Chloride (SOCl2)   E 2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide D->E  1. NaH 2. N,N-Dimethylsulfamoyl chloride  

Figure 1: Proposed synthetic workflow for 2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide.

The synthesis commences with the construction of the imidazole ring, followed by the introduction of the chloromethyl group, and culminates in the sulfonylation of the imidazole nitrogen. This linear approach allows for the isolation and characterization of key intermediates, ensuring the purity of the final product.

Part 1: Synthesis of the Imidazole Core

The initial phase of the synthesis focuses on the construction of the 2-(hydroxymethyl)-1H-imidazole core. This is achieved through a two-step process involving the formation of a mercapto-imidazole intermediate followed by desulfurization.

Step 1.1: Synthesis of 2-Mercapto-5-(hydroxymethyl)-1H-imidazole

The synthesis of the imidazole ring is based on the condensation of 1,3-dihydroxyacetone with a thiocyanate salt in the presence of an ammonia source. This reaction builds the heterocyclic core and incorporates the necessary functional groups for the subsequent steps. A plausible method is adapted from the synthesis of related 1-substituted 2-mercapto-5-hydroxymethylimidazoles[1].

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1,3-dihydroxyacetone dimer (1.0 eq) and potassium thiocyanate (1.5 eq) in isopropanol.

  • Add ammonium acetate (1.0 eq) to the suspension.

  • Slowly add glacial acetic acid (3.2 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After 24 hours, add distilled water to the reaction mixture and stir for an additional 30 minutes.

  • Filter the resulting precipitate and wash thoroughly with distilled water and then with a non-polar solvent such as isopropyl ether to remove any unreacted starting materials.

  • Dry the white solid product under vacuum to yield 2-mercapto-5-(hydroxymethyl)-1H-imidazole.

ReagentMolar Eq.Purpose
1,3-Dihydroxyacetone dimer1.0C3 backbone for the imidazole ring
Potassium Thiocyanate1.5Source of sulfur for the mercapto group
Ammonium Acetate1.0Ammonia source for ring closure
Acetic Acid3.2Catalyst and solvent
Isopropanol-Reaction solvent

Table 1: Reagents for the synthesis of 2-Mercapto-5-(hydroxymethyl)-1H-imidazole.

Step 1.2: Synthesis of 2-(Hydroxymethyl)-1H-imidazole

The next step involves the removal of the mercapto group from the imidazole ring to yield the desired 2-(hydroxymethyl)-1H-imidazole. This is achieved through an oxidative desulfurization reaction.

Experimental Protocol:

  • Suspend 2-mercapto-5-(hydroxymethyl)-1H-imidazole (1.0 eq) in an aqueous solution.

  • Add a suitable oxidizing agent, such as hydrogen peroxide (H₂O₂), dropwise to the suspension. The reaction can be catalyzed by the addition of a small amount of acid.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until all the starting material has been consumed.

  • Neutralize the reaction mixture with a suitable base, such as sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure 2-(hydroxymethyl)-1H-imidazole.

Part 2: Introduction of the Chloromethyl Group

With the imidazole core in hand, the next critical step is the conversion of the hydroxymethyl group to a chloromethyl group. This transformation introduces the reactive handle for further functionalization.

Step 2.1: Synthesis of 2-(Chloromethyl)-1H-imidazole

The chlorination of the primary alcohol is a standard transformation in organic synthesis. The use of thionyl chloride is a common and effective method for this conversion. A patent for a related compound suggests the use of thionyl chloride for the chlorination of a hydroxymethyl group on an imidazole ring[2].

Chlorination_Step A 2-(Hydroxymethyl)-1H-imidazole B 2-(Chloromethyl)-1H-imidazole A->B  Thionyl Chloride (SOCl2) in an inert solvent (e.g., Dichloromethane)  

Figure 2: Chlorination of 2-(hydroxymethyl)-1H-imidazole.

Experimental Protocol:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve 2-(hydroxymethyl)-1H-imidazole (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise to the solution via the dropping funnel. The reaction is exothermic and should be controlled.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2-(chloromethyl)-1H-imidazole can be used in the next step without further purification or can be purified by column chromatography if necessary.

ParameterConditionRationale
Chlorinating Agent Thionyl Chloride (SOCl₂)Readily available and effective for converting primary alcohols to alkyl chlorides. The byproducts (SO₂ and HCl) are gaseous and easily removed.
Solvent Anhydrous Dichloromethane (DCM)Inert solvent that dissolves the starting material and is suitable for the reaction temperature.
Temperature 0 °C to refluxInitial cooling to control the exothermic reaction, followed by reflux to drive the reaction to completion.
Work-up Aqueous NaHCO₃ quenchNeutralizes excess thionyl chloride and HCl.

Table 2: Key parameters for the chlorination of 2-(hydroxymethyl)-1H-imidazole.

Part 3: N-Sulfonylation of the Imidazole Ring

The final step in the synthesis is the introduction of the N,N-dimethylsulfamoyl group onto the imidazole nitrogen. This is a crucial step that completes the synthesis of the target molecule.

Step 3.1: Synthesis of 2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide

The N-sulfonylation of imidazoles can be achieved by deprotonating the imidazole nitrogen with a strong base, followed by quenching with an electrophilic sulfonating agent. A well-documented procedure for a similar transformation on a 4-iodo-1H-imidazole provides a reliable protocol to adapt[3].

Experimental Protocol:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-(chloromethyl)-1H-imidazole (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve.

  • Slowly add N,N-dimethylsulfamoyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product, 2-(chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide.

Characterization

The structure and purity of the final product and key intermediates should be confirmed using a combination of analytical techniques.

TechniqueExpected Observations for 2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide
¹H NMR Signals corresponding to the imidazole ring protons, the chloromethyl protons (-CH₂Cl), and the N,N-dimethyl protons (-N(CH₃)₂).
¹³C NMR Resonances for the imidazole ring carbons, the chloromethyl carbon, and the N,N-dimethyl carbons.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the target compound.
FT-IR Characteristic absorption bands for the C-Cl bond, the S=O bonds of the sulfonamide, and the imidazole ring.

Table 3: Analytical techniques for the characterization of the final product.

Conclusion

This technical guide has outlined a robust and logical synthetic pathway for the preparation of 2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide. By following the detailed experimental protocols and considering the key reaction parameters, researchers and drug development professionals can confidently synthesize this valuable intermediate for their research and development programs. The modular nature of this synthesis also allows for the potential to create a library of analogues by varying the starting materials and reagents used in each step.

References

  • CN107118160B - A kind of preparation process of the chloro- 1H- imidazoles of 2- cyano -4- (p-methylphenyl) -5-. Google Patents.
  • US6630593B1 - Process for preparing a 1-substituted 5-hydroxymethyl imidazole. Google Patents.
  • Synthesis of 2-Hydroxymethyl-1H-imidazoles from 1,3-Dihydro- imidazole-2-thiones. ResearchGate. Available at: [Link]

  • CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide. Google Patents.
  • N,N-Dimethyl-1H-imidazole-1-sulfonamide. PubChem. Available at: [Link]

  • 2-(Chloromethyl)-1-methylimidazole hydrochloride. ChemBK. Available at: [Link]

  • Synthesis of N‐sulfonyl ammoniums. ResearchGate. Available at: [Link]

Sources

Whitepaper: Strategic Utilization of 2-(Chloromethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide in Advanced Pharmacophore Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern targeted therapeutics, the imidazole ring serves as a privileged aromatic scaffold. However, functionalizing the C2 position of the imidazole ring while preventing unwanted N-alkylation or dimerization requires precise protecting group chemistry. 2-(Chloromethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide (CAS: 935862-81-0)[1] has emerged as a premier bifunctional building block in medicinal chemistry.

By masking the basic N1 nitrogen with a dimethylsulfamoyl group, this reagent allows for highly regioselective nucleophilic substitution ( SN​2 ) at the C2-chloromethyl center. This whitepaper dissects the physicochemical profile, mechanistic causality, and validated experimental workflows for deploying this compound in the synthesis of complex kinase inhibitors (e.g., FGFR inhibitors)[2] and protein-protein interaction modulators (e.g., Menin-MLL inhibitors)[3].

Physicochemical Properties & Molecular Architecture

To effectively utilize this compound in moisture-sensitive or thermally demanding reactions, understanding its baseline quantitative properties is essential.

Quantitative Data Summary
PropertyValue
Chemical Name 2-(Chloromethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide
CAS Registry Number 935862-81-0
Molecular Formula C₆H₁₀ClN₃O₂S
Molecular Weight 223.68 g/mol
SMILES String CN(C)S(=O)(=O)N1C=CN=C1CCl
Storage Conditions Inert atmosphere, 2-8°C
Primary Utility Electrophilic building block for C2-functionalized imidazoles
Molecular Topology & Reactivity Map

ReactivityMap Core Imidazole Core (Aromatic Scaffold) N1 N1: N,N-dimethylsulfamoyl (Protecting Group) Core->N1 Protected at C2 C2: Chloromethyl Group (Electrophilic Center) Core->C2 Functionalized at Deprotect Deprotection (Acidic Hydrolysis) N1->Deprotect Removable post-coupling Nuc Nucleophilic Attack (Amines, Phenols) C2->Nuc SN2 Reaction

Caption: Reactivity map of 2-(Chloromethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide.

Mechanistic Rationale: The E-E-A-T Perspective

As application scientists, we do not merely execute reactions; we engineer them. The structural design of CAS 935862-81-0 is highly intentional, balancing stability with reactivity.

The Causality of the Dimethylsulfamoyl Protecting Group

Why choose an N,N -dimethylsulfamoyl group over standard protecting groups like Boc (tert-butyloxycarbonyl) or Trityl?

  • Electron-Withdrawing Activation: The strong electron-withdrawing nature of the sulfonyl group reduces the overall electron density of the imidazole ring. This suppresses the nucleophilicity of the N3 nitrogen, preventing the molecule from polymerizing or dimerizing with its own chloromethyl group.

  • Transition State Stabilization: During the SN​2 displacement of the chloride ion, the electron-withdrawing N1 substituent helps stabilize the developing charge in the transition state, accelerating the reaction kinetics when exogenous nucleophiles are introduced.

  • Orthogonal Deprotection: Unlike acid-labile Boc groups, the dimethylsulfamoyl group withstands the moderate acidic and basic conditions often required in subsequent cross-coupling steps. It can be selectively cleaved later using specialized conditions (e.g., heating with aqueous HCl or TBAF) once the core pharmacophore is fully assembled[2].

The Causality of the Chloromethyl Leaving Group

While iodomethyl or bromomethyl derivatives are theoretically more reactive electrophiles, they are highly prone to spontaneous hydrolysis and degradation during storage. The chloromethyl variant strikes the optimal thermodynamic balance—providing sufficient shelf stability while maintaining excellent electrophilic reactivity for industrial-scale syntheses[4].

Experimental Methodologies & Self-Validating Protocols

Protocol: Regioselective SN​2 Coupling for Inhibitor Assembly

This protocol details the coupling of CAS 935862-81-0 with a secondary amine nucleophile, a critical step in synthesizing complex fused bicyclic inhibitors (such as those targeting the Menin-MLL interaction)[3].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the secondary amine nucleophile (1.0 eq) and anhydrous potassium carbonate ( K2​CO3​ , 3.0 eq) in anhydrous acetonitrile (ACN).

    • Causality: K2​CO3​ is chosen as a mild, heterogeneous base that acts as an acid scavenger for the generated HCl without risking premature basic hydrolysis of the sulfamoyl protecting group. ACN provides a polar aprotic environment, stripping the solvation shell from the nucleophile to maximize SN​2 kinetics.

  • Electrophile Addition: Cool the mixture to 0°C under an inert nitrogen atmosphere. Add 2-(Chloromethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide (1.1 eq) dropwise as a solution in ACN[3].

  • Thermal Activation: Gradually warm the reaction to room temperature, then heat to 90°C for 12–18 hours to drive the substitution to completion[3].

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The reaction is deemed successful when the starting material peak ( m/z 224 [M+H]+ ) is fully consumed, and a new peak corresponding to the coupled product appears. The absence of multiple alkylation peaks validates the protective efficacy of the sulfamoyl group.

  • Aqueous Workup: Pour the mixture into ice water to precipitate inorganic salts and quench unreacted electrophiles. Extract the aqueous phase with Ethyl Acetate (EtOAc) (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify the residue via silica gel chromatography (gradient: Dichloromethane to Methanol) to isolate the pure intermediate[2].

Workflow Visualization

Workflow Step1 1. Substrate Preparation Dissolve Nucleophile & Base Step2 2. Electrophile Addition Add CAS 935862-81-0 Step1->Step2 T = 0-25°C Step3 3. Thermal Activation Stir at 90°C overnight Step2->Step3 Heat Step4 4. Aqueous Workup Quench & Extract (EtOAc) Step3->Step4 Cool to RT Step5 5. Purification Silica Gel Chromatography Step4->Step5 Organic Layer

Caption: Standard SN2 coupling workflow using CAS 935862-81-0.

References

  • Astex Therapeutics Limited.US9303030B2 - Compounds (FGFR Kinase Inhibitors).
  • Janssen Pharmaceutica NV.CN109715634B - Fused bicyclic inhibitors of the MENIN-MLL interaction.
  • ChemSrc. 2-(Chloromethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide (CAS 935862-81-0).[Link]

Sources

Reactivity of the Chloromethyl Group in Imidazole Systems: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazole ring is a privileged heterocyclic scaffold in medicinal chemistry, materials science, and agricultural chemistry. Among its functionalized derivatives, chloromethylimidazoles (e.g., 4-methyl-5-chloromethylimidazole) serve as highly versatile electrophilic synthons. This whitepaper provides an in-depth analysis of the reactivity of the chloromethyl group within imidazole systems, detailing mechanistic pathways, cross-coupling strategies, and field-proven experimental protocols designed for high-yield synthesis.

Mechanistic Foundations of Chloromethyl Reactivity

The reactivity of the chloromethyl group attached to an imidazole core is governed by the delicate electronic balance of the heterocyclic system. The carbon-chlorine bond is highly polarized, rendering the benzylic-like carbon highly susceptible to nucleophilic attack (SN2).

The Causality of Salt Stability: A critical factor in handling chloromethylimidazoles is their inherent instability in free-base form. The nucleophilic nitrogen (N3) of one imidazole molecule can readily attack the highly electrophilic chloromethyl group of another, leading to rapid self-condensation and uncontrolled polymerization. To circumvent this, these compounds are almost exclusively synthesized and stored as hydrochloride salts. Protonation of the imidazole nitrogen completely suppresses this intermolecular side reaction by eliminating the ring's nucleophilicity, thus preserving the integrity of the chloromethyl group for controlled downstream reactions[1].

Historically, introducing the chloromethyl group directly was considered counterintuitive, as strongly acidic media typically deactivate the imidazole ring via protonation. However,1 has proven successful, achieving high selectivity for the 5-position without interfering with the 1- or 2-positions[1].

SN2_Mechanism N1 Chloromethylimidazole (Electrophile) N3 Transition State (Partial C-Cl bond break) N1->N3 Nucleophilic Attack N2 Nucleophile (e.g., Amine, Thiol) N2->N3 Electron Donation N4 Substituted Imidazole Product N3->N4 Bond Formation N5 Chloride Ion (Leaving Group) N3->N5 Cleavage

SN2 mechanism of chloromethylimidazole undergoing nucleophilic substitution.

Key Reaction Pathways

Nucleophilic Substitution (SN2)

The primary utility of the chloromethyl group lies in its facile displacement by various nucleophiles, including amines, thiols, and alcohols. This pathway is heavily utilized in the synthesis of complex macrocyclic chelators. For instance,2, achieving overall yields of up to 90% when optimized with stoichiometric triethylamine in acetonitrile[2].

Quaternization and Imidazolium Salt Formation

The reaction of chloromethyl ethers with imidazoles, or chloromethylimidazoles with tertiary amines, yields stable imidazolium salts. A prime example is the3. This proceeds via a specific Menschutkin reaction where chloromethyl menthyl ether acts as the quaternizing agent, attacking the N3 atom of the imidazole ring[3].

Electron-Transfer (TDAE) Strategies

Beyond classical SN2 pathways, the chloromethyl group can be activated via single-electron transfer. Using tetrakis(dimethylamino)ethylene (TDAE), 4. This strategy allows for the synthesis of complex 4-(4-substituted)styryl-1,2-dimethyl-5-nitro-1H-imidazoles, which are of high interest as anti-infectious agents[4].

Quantitative Data Analysis

The table below summarizes the comparative yields of chloromethylimidazole functionalization under various catalytic and environmental conditions, demonstrating the robustness of the chloromethyl synthon.

Reaction TypeSubstrateReagents / ConditionsYield (%)
Chlorination 4-Hydroxymethyl-5-methylimidazoleSOCl₂, 10–55 °C91%
Nucleophilic Substitution 1-Methyl-2-chloromethylimidazole HClTriethylamine, Acetonitrile90%
Quaternization Imidazole + Chloromethyl menthyl etherAnhydrous Hexane, RT93%
TDAE Cross-Coupling 4-[4-(Chloromethyl)styryl]imidazoleTDAE, PEG-400, Microwave 150 °C86%

Experimental Methodologies

The following protocols are designed as self-validating systems. The specific choice of solvents and temperature controls are critical to preventing premature hydrolysis or polymerization of the reactive intermediates.

Protocol 1: Synthesis of 4-Methyl-5-chloromethylimidazole Hydrochloride

This protocol utilizes thionyl chloride as both the chlorinating agent and the solvent.

  • Preparation: Purge a reaction vessel with nitrogen and cool 50 mL of thionyl chloride (SOCl₂) in an ice bath to 0–5 °C.

  • Addition: Slowly add 11.2 g (0.1 mol) of 4-hydroxymethyl-5-methylimidazole in small portions over 15 minutes.

    • Critical Control: Maintain the internal temperature between 10 °C and 20 °C to safely dissipate the vigorous exothermic reaction.

  • Maturation: Gradually raise the temperature to 55 ± 5 °C over 30 minutes and hold for an additional 30 minutes to ensure complete conversion.

  • Precipitation: Cool the mixture to 10 °C and dilute with 100 mL of anhydrous diethyl ether.

    • Causality: Diethyl ether acts as an antisolvent. The target hydrochloride salt is highly insoluble in ether, driving its precipitation while keeping unreacted SOCl₂ and byproducts in solution.

  • Isolation: Collect the colorless precipitate via vacuum filtration, wash extensively with diethyl ether, and air-dry to yield the product.5[5].

Protocol 2: Nucleophilic Substitution to Form Symmetrical Imidazolium Salts

This protocol details the quaternization of imidazole using a highly reactive chloromethyl ether.

  • Environmental Control: Prepare a strictly anhydrous environment (flame-dried glassware, inert argon atmosphere).

    • Causality: Chloromethyl ethers readily hydrolyze into HCl, formaldehyde, and the corresponding alcohol in the presence of trace moisture.

  • Dissolution: Dissolve imidazole (1 equiv) in anhydrous hexane.

  • Reagent Addition: Add freshly distilled chloromethyl (1R,2S,5R)-(−)-menthyl ether (2.1 equiv) dropwise at room temperature.

  • Reaction Progression: Allow the quaternization to proceed. The reaction is an exoergic Menschutkin-type process.

    • Self-Validation: The non-polar hexane solvent facilitates the immediate visual precipitation of the highly polar imidazolium chloride product, driving the equilibrium forward.

  • Isolation: Filter the precipitate and wash with cold anhydrous hexane to obtain 1,3-bis[(1R,2S,5R)-(−)-menthoxymethyl]imidazolium chloride. 3[3].

Workflow Step1 1. Hydroxymethylimidazole Precursor Step2 2. Chlorination (SOCl2, 10-55°C) Step1->Step2 Addition Step3 3. Chloromethylimidazole HCl Isolation Step2->Step3 Precipitation Step4 4. Nucleophilic Substitution (Amine/Base) Step3->Step4 Reactant Step5 5. Final Functionalized Imidazole Step4->Step5 Purification

Workflow for the synthesis and functionalization of chloromethylimidazoles.

References

  • US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole Source: Google Patents URL
  • Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride Source: PrepChem URL
  • Radiochemistry and Complex Formation of the Cyclen-Derived Chelator DOTI-Me...
  • Symmetrical Imidazolium Chloride Based on (−)-Menthol: Synthesis, Characterization...
  • Exploring the Synthesis and the Reactivity of 4-[4-(Chloromethyl)styryl]-1,2-dimethyl-5-nitro-1H-imidazole...

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2-(Chloromethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Heterocyclic Building Block Synthesis, Directed Ortho-Lithiation, Electrophilic Functionalization

Introduction and Strategic Rationale

Functionalized imidazoles are privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors, GPCR ligands, and antimicrobial agents. The synthesis of 2-substituted imidazoles often requires circumvention of the inherent reactivity of the imidazole ring, which typically favors electrophilic attack at the C4/C5 positions.

To achieve regioselective functionalization at the C2 position, the application of a directing and protecting group is essential. The N,N-dimethylsulfamoyl group is highly effective for this purpose [1]. It serves a dual function:

  • Protection: It masks the acidic N-H proton of the imidazole, preventing unwanted side reactions and improving solubility in organic solvents [2].

  • Directed Metalation: The oxygen atoms of the sulfonamide moiety strongly coordinate with lithium cations (e.g., from n-butyllithium). This Complex Induced Proximity Effect (CIPE) directs deprotonation exclusively to the adjacent C2 position, generating a stable C2-lithiated species that can be trapped by various electrophiles [3].

This protocol details a robust, four-step synthetic route to 2-(Chloromethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide , a versatile electrophilic building block capable of undergoing further nucleophilic substitution (e.g., with amines, thiols, or alkoxides) to generate complex pharmaceutical intermediates.

Synthetic Pathway Visualization

The overall synthetic strategy relies on N-protection, directed C2-formylation, reduction, and subsequent chlorination via an in situ mesylate intermediate.

Synthesis A 1H-Imidazole (Starting Material) B N,N-Dimethyl-1H-imidazole-1-sulfonamide (Intermediate 1) A->B ClSO2NMe2, TEA DCM, 0 °C to RT C 2-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide (Intermediate 2) B->C 1. n-BuLi, THF, -78 °C 2. DMF, -78 °C to RT D 2-(Hydroxymethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide (Intermediate 3) C->D NaBH4 MeOH, 0 °C E 2-(Chloromethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide (Target Product) D->E MsCl, LiCl, TEA THF, 0 °C to RT

Figure 1: Four-step synthetic workflow for the preparation of the target chloromethyl imidazole derivative.

Step-by-Step Experimental Protocols

Caution: All reactions involving organolithium reagents must be performed under an inert atmosphere (Argon or Nitrogen) using rigorously dried solvents and glassware.

Step 1: N-Sulfamoylation of Imidazole

Mechanistic Insight: Triethylamine (TEA) acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the nucleophilic attack of the imidazole nitrogen onto the electrophilic sulfur of N,N-dimethylsulfamoyl chloride.

  • Suspend 1H-imidazole (1.0 equiv, e.g., 100 mmol) in anhydrous dichloromethane (DCM, 0.5 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine (TEA, 1.2 equiv) and cool the mixture to 0 °C using an ice-water bath.

  • Add N,N-dimethylsulfamoyl chloride (1.1 equiv) dropwise over 15 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature (RT) for 12–14 hours.

  • Workup: Quench the reaction with water. Separate the organic layer and extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product (Intermediate 1) is typically pure enough for the next step but can be recrystallized or purified via silica gel chromatography if necessary.

Step 2: Regioselective C2-Lithiation and Formylation

Mechanistic Insight: The addition of n-BuLi at cryogenic temperatures (-78 °C) ensures kinetic control. The sulfonamide oxygen coordinates the Li⁺, directing the strong base to abstract the C2 proton. Quenching with N,N-Dimethylformamide (DMF) provides the formyl group upon aqueous workup [3].

  • Dissolve Intermediate 1 (1.0 equiv, e.g., 50 mmol) in anhydrous tetrahydrofuran (THF, 0.2 M) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equiv) dropwise down the side of the flask to maintain the internal temperature. Stir at -78 °C for 45 minutes to ensure complete metalation.

  • Add anhydrous DMF (1.5 equiv) dropwise. Stir for an additional 1 hour at -78 °C, then remove the cooling bath and allow the reaction to slowly warm to RT over 2 hours.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (EtOAc) three times. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate Intermediate 2.

Step 3: Reduction to the Hydroxymethyl Derivative

Mechanistic Insight: Sodium borohydride (NaBH₄) provides a mild and chemoselective reduction of the aldehyde to a primary alcohol without affecting the sulfonamide moiety or the imidazole ring.

  • Dissolve Intermediate 2 (1.0 equiv, e.g., 30 mmol) in methanol (MeOH, 0.2 M) and cool to 0 °C.

  • Add NaBH₄ (1.2 equiv) in small portions over 10 minutes to control the evolution of hydrogen gas.

  • Stir the reaction at 0 °C for 1 hour. Reaction progress can be monitored by TLC (disappearance of the UV-active aldehyde spot).

  • Workup: Quench the reaction by adding water. Remove the majority of the methanol in vacuo. Extract the resulting aqueous residue with EtOAc. Wash with brine, dry over Na₂SO₄, and concentrate to yield Intermediate 3.

Step 4: Conversion to the Chloromethyl Target

Mechanistic Insight: While thionyl chloride is a standard reagent for this transformation, utilizing methanesulfonyl chloride (MsCl) in the presence of Lithium Chloride (LiCl) offers a milder, highly efficient alternative that avoids strongly acidic byproducts. The alcohol is first converted to a highly reactive mesylate in situ, which is immediately displaced by the chloride nucleophile provided by LiCl via an SN2 mechanism [4].

  • Dissolve Intermediate 3 (1.0 equiv, e.g., 20 mmol) in anhydrous THF (0.2 M).

  • Add Lithium Chloride (LiCl, 3.0 equiv) and TEA (2.0 equiv). Cool the suspension to 0 °C.

  • Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to RT and stir for an additional 2–3 hours.

  • Workup: Dilute the reaction mixture with water and extract with EtOAc. Wash the organic phase sequentially with saturated aqueous NaHCO₃ and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography to afford the target 2-(Chloromethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide.

Quantitative Data Summary

The following table summarizes the expected physical properties and typical isolated yields for the intermediates and final product based on standard laboratory scales (10-100 mmol).

Compound StageChemical NameMW ( g/mol )Typical Yield (%)Physical Appearance
Starting Mat. 1H-Imidazole68.08N/AWhite to pale yellow solid
Intermediate 1 N,N-Dimethyl-1H-imidazole-1-sulfonamide175.2185 - 95%White to light yellow powder [2]
Intermediate 2 2-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide203.2270 - 80%Solid
Intermediate 3 2-(Hydroxymethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide205.2485 - 92%Viscous oil / Solid
Target Product 2-(Chloromethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide223.6875 - 85%Solid

References

  • PubChem. (2025). N,N-Dimethyl-1H-imidazole-1-sulfonamide | C5H9N3O2S | CID 395751. National Center for Biotechnology Information. Retrieved from[Link]

  • Mombelli, P., & Le Chapelain, C. (2013). Imidazole- and Benzimidazole-Based Inhibitors of the Kinase IspE. University of Groningen. Retrieved from[Link]

  • Hauwert, N. J. (2022). Illuminating histamine receptor photopharmacology: From design and synthesis to in vivo proof of principle. Vrije Universiteit Amsterdam. Retrieved from[Link]

Application Note: 2-(Chloromethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design and synthesis of complex imidazole-containing therapeutics—such as kinase inhibitors and G-protein-coupled receptor (GPCR) ligands—require building blocks that balance high reactivity with precise regiocontrol. 2-(Chloromethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide serves as a dual-purpose synthetic linchpin. It provides a highly reactive electrophilic handle (the chloromethyl group) for structural elaboration, while its imidazole core is safeguarded by an N,N-dimethylsulfamoyl (DMAS) protecting group. This guide details the mechanistic rationale, comparative advantages, and self-validating protocols for utilizing this building block in advanced organic synthesis.

Mechanistic Rationale & Chemical Profile

The utility of 2-(chloromethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide stems from the synergistic relationship between its two functional groups:

  • The Electrophilic Handle (2-Chloromethyl): The benzylic-like position of the primary chloride makes it an exceptional substrate for bimolecular nucleophilic substitution (SN2). It allows for the rapid N-alkylation or O-alkylation of complex scaffolds, which has been instrumental in the synthesis of naphthyridine derivatives for oncology[1] and novel histamine receptor ligands for photopharmacology[2].

  • The Auxiliary Protecting Group (DMAS): Unprotected imidazoles are notorious for poisoning transition-metal catalysts and undergoing unwanted side reactions. The strongly electron-withdrawing DMAS group reduces the basicity and nucleophilicity of the imidazole nitrogens. This electronic dampening is critical for preventing catalyst decomposition during downstream cross-coupling or olefin metathesis reactions[3]. Furthermore, unlike benzyloxymethyl (BOM) or 2-(trimethylsilyl)ethoxymethyl (SEM) groups, the DMAS group provides high thermodynamic stability, effectively preventing unwanted protecting group migration (isomerization) during high-temperature thermodynamic conditions[4].

Comparative Data: Protecting Group Efficacy

Selecting the correct protecting group for the imidazole core dictates the success of downstream functionalization. The table below summarizes the quantitative and qualitative data driving the selection of the DMAS group over traditional alternatives.

Protecting GroupElectron PropertySteric HindranceCatalyst Poisoning RiskMigration RiskCleavage Conditions
DMAS Strongly WithdrawingModerateLow Low Acidic or Basic Hydrolysis
Tosyl (Ts) WithdrawingModerateLowLowBasic Hydrolysis, Reductive
Trityl (Tr) Strongly DonatingHighHighModerateMild Acid
SEM DonatingModerateHighHighFluoride (TBAF) or Acid

Data synthesis indicates that electron-withdrawing groups (DMAS, Tosyl) are mandatory for maintaining catalyst turnover in transition-metal-mediated steps, whereas sterically bulky, electron-donating groups (Trityl) fail to prevent catalyst coordination[3].

Experimental Protocols

Protocol A: SN2 Alkylation of a Heterocyclic Scaffold

This protocol describes the attachment of the chloromethyl imidazole building block to a nucleophilic amine scaffold.

  • Preparation & Inert Atmosphere: Flame-dry a round-bottom flask under argon. Add the nucleophilic scaffold (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration.

    • Causality: Anhydrous conditions are strictly required to prevent the competitive aqueous hydrolysis of the highly reactive chloromethyl electrophile.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Portion-wise, add NaH (60% dispersion in mineral oil, 1.5 equiv). Stir for 30 minutes.

    • Causality: Irreversible deprotonation generates a highly nucleophilic anion. Cooling prevents the thermal decomposition of sensitive intermediates.

  • Electrophile Addition: Dissolve 2-(Chloromethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide (1.1 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the reaction mixture.

    • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, minimizing polyalkylation or dimerization side reactions.

  • Self-Validating Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC (typically 5% MeOH in DCM).

    • Validation: The complete consumption of the UV-active chloromethyl starting material (Rf ~0.6) and the appearance of a new, lower-Rf product spot confirms reaction progression.

  • Quench & Workup: Quench the reaction carefully at 0 °C with saturated aqueous NH4Cl. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine (5x).

    • Causality: NH4Cl neutralizes excess NaH safely without causing premature cleavage of the DMAS group. Extensive brine washes are critical for partitioning the high-boiling DMF solvent into the aqueous phase prior to concentration and chromatography.

Protocol B: Deprotection of the DMAS Group

The DMAS group is robust against strong nucleophiles and bases at room temperature but can be cleaved under forcing hydrolytic conditions.

  • Hydrolysis: Dissolve the alkylated intermediate in a 1:1 mixture of THF and 2M aqueous HCl (0.1 M concentration). Heat the mixture to 80 °C for 4–6 hours.

    • Causality: The electron-withdrawing nature of the DMAS group requires harsh acidic conditions to protonate the sulfonamide nitrogen. This protonation weakens the S–N bond, activating it for nucleophilic cleavage by water.

  • Self-Validating Monitoring: Monitor the reaction via LC-MS.

    • Validation: The definitive marker of successful deprotection is the loss of the DMAS mass (M - 107 Da) and the emergence of the free imidazole mass peak.

  • Neutralization & Extraction: Cool the mixture to 0 °C and carefully adjust the pH to 7–8 using saturated aqueous NaHCO3. Extract with EtOAc or DCM. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

    • Causality & Validation: The free imidazole core has a pKa of ~7.0. Neutralizing ensures the compound is in its uncharged, lipophilic state for efficient organic extraction. Successful cleavage is structurally validated by a broad N–H stretch in IR spectroscopy (~3100–3200 cm⁻¹) and an upfield shift of the imidazole ring protons in ¹H NMR.

Mechanistic & Workflow Visualizations

Workflow Nuc Nucleophilic Scaffold Int Alkylated Intermediate Nuc->Int SN2 Attack Elec 2-(Chloromethyl)-DMAS -Imidazole Elec->Int Electrophile Base Base / Solvent (e.g., NaH / THF) Base->Int Deprotonation Deprot Deprotection (Acid/Base) Int->Deprot Isolation Prod Final Imidazole Target Deprot->Prod DMAS Cleavage

Caption: Synthetic workflow for utilizing the chloromethyl imidazole building block.

Mechanism Nu Nucleophile (Nu:-) TS SN2 Transition State [Nu ··· CH2 ··· Cl]‡ Nu->TS Backside Attack SM Chloromethyl Imidazole (Electrophilic Carbon) SM->TS C-Cl Bond Breaking Prod Alkylated Imidazole Core TS->Prod Bond Formation LG Chloride Ion (Cl-) TS->LG Leaving Group Departure

Caption: SN2 mechanistic pathway of the chloromethyl group undergoing substitution.

Sources

Application of 2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide in creating antifungal agents.

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 2-(Chloromethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide in the Rational Design of Novel Antifungal Agents

Executive Overview & Mechanistic Rationale

The development of next-generation antifungal agents requires versatile chemical scaffolds that can bypass emerging resistance mechanisms. 2-(Chloromethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide (CAS: 935862-81-0) serves as a highly efficient, bifunctional building block in medicinal chemistry and agrochemical development[1].

The strategic value of this compound lies in its dual-functional nature:

  • The Chloromethyl Electrophile: The C2 -chloromethyl group is primed for rapid nucleophilic substitution ( SN​2 ). This allows researchers to append diverse pharmacophores (e.g., anilines, phenols, or thiols) to the imidazole core, facilitating the rapid generation of structure-activity relationship (SAR) libraries.

  • The N,N-Dimethylsulfonamide Pharmacophore: Far from being a mere protecting group for the imidazole nitrogen, the sulfonamide moiety is a proven biological effector. In established antifungals like 2, the imidazole-1-sulfonamide core acts as a structural mimic of ubiquinone, specifically targeting and inhibiting the Qi site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain[2]. This halts ATP production, ultimately triggering fungal cell apoptosis[3]. Furthermore, imidazole sulfonamide derivatives have demonstrated broad-spectrum capabilities against phytopathogenic fungi by inhibiting essential enzymes like acetolactate synthase (ALS)[4].

Physicochemical Profiling

Understanding the physical parameters of the starting material is critical for optimizing reaction conditions and predicting the pharmacokinetic behavior of the synthesized derivatives.

PropertyValue / Description
Chemical Name 2-(Chloromethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide
CAS Number 935862-81-0
Molecular Formula C6​H10​ClN3​O2​S
Molecular Weight 223.68 g/mol
Structural Class Heterocyclic Sulfonamide / Alkyl Halide
Key Reactivity Electrophilic alkylation ( SN​2 ); Hydrogen bond acceptor
Storage Conditions Inert atmosphere (Argon/Nitrogen), ≤4∘C , strictly anhydrous

Synthesis & Screening Workflow

SynthesisWorkflow A 2-(Chloromethyl)-N,N-dimethyl- 1H-imidazole-1-sulfonamide B Nucleophilic Substitution (SN2) (Nucleophile + K2CO3) A->B Electrophilic Attack C Functionalized Imidazole-1-sulfonamide (Antifungal Candidate) B->C Purification D In Vitro Screening (Cytochrome bc1 Assays) C->D Bio-evaluation

Caption: Workflow for synthesizing and screening imidazole-1-sulfonamide antifungal candidates.

Experimental Protocols

Protocol A: Nucleophilic Substitution ( SN​2 ) to Generate Antifungal Candidates

Causality & Design: This protocol utilizes anhydrous Acetonitrile (MeCN) to stabilize the polar transition state of the SN​2 reaction without competing as a nucleophile. Potassium carbonate ( K2​CO3​ ) is selected as a mild, non-nucleophilic base; it efficiently deprotonates the incoming nucleophile (e.g., an arylamine) without causing premature cleavage of the base-sensitive sulfonamide group.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon.

  • Reagent Loading: Add the target nucleophile (1.1 equivalents, e.g., substituted aniline) and anhydrous K2​CO3​ (2.0 equivalents) to the flask.

  • Solvent Addition: Suspend the mixture in 10 mL of anhydrous MeCN and stir at room temperature for 15 minutes to allow for pre-deprotonation.

  • Electrophile Addition: Dissolve 2-(Chloromethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide (1.0 equivalent, 1.0 mmol) in 5 mL of anhydrous MeCN. Add this solution dropwise to the reaction mixture over 10 minutes via a syringe pump to prevent localized heating and side-reactions.

  • Reaction & Monitoring (Self-Validation): Heat the mixture to 60∘C . Monitor the reaction via Thin Layer Chromatography (TLC) using a UV lamp (254 nm). The disappearance of the starting material spot confirms reaction progression.

  • Quenching & Extraction: Once complete (typically 4-6 hours), cool to room temperature, filter out the inorganic salts, and concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (30 mL) and distilled water (30 mL). Extract the aqueous layer twice more with Ethyl Acetate.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

  • Validation: Confirm the structure and purity of the synthesized candidate using LC-MS (looking for the [M+H]+ peak) and 1H -NMR.

Protocol B: In Vitro Antifungal Susceptibility Testing (Resazurin Microdilution)

Causality & Design: To evaluate the Minimum Inhibitory Concentration (MIC), we use RPMI-1640 medium buffered with MOPS. This ensures a stable pH (7.0), which is critical because imidazole derivatives can ionize at lower pH levels, artificially altering their membrane permeability. Resazurin is added as a self-validating redox indicator; metabolically active fungi reduce blue resazurin to pink, highly fluorescent resorufin, removing the subjectivity of visual turbidity scoring.

Step-by-Step Procedure:

  • Inoculum Preparation: Culture the target fungal strain (e.g., Candida albicans or Phytophthora infestans) on Sabouraud Dextrose Agar for 48 hours. Suspend colonies in sterile saline and adjust to a 0.5 McFarland standard. Dilute 1:1000 in MOPS-buffered RPMI-1640.

  • Compound Dilution: Dissolve the synthesized imidazole-1-sulfonamide candidate in 100% DMSO. Create a 2-fold serial dilution across a 96-well microtiter plate. Crucial: Ensure the final DMSO concentration in all wells remains ≤1% to prevent solvent-induced fungal toxicity.

  • Inoculation: Add 100 μL of the fungal suspension to each well containing 100 μL of the diluted compound.

  • Self-Validating Controls:

    • Positive Control: Fungi + Media + 1% DMSO (Ensures viable growth; must turn pink).

    • Negative Control: Media + 1% DMSO only (Ensures sterility; must remain blue).

    • Reference Control:5 or Fluconazole (Validates assay sensitivity)[5].

  • Incubation & Readout: Add 20 μL of 0.01% Resazurin solution to all wells. Incubate at 35∘C for 24-48 hours. The MIC is defined as the lowest concentration well that remains strictly blue (indicating complete inhibition of cellular respiration).

Mechanism of Action: Cytochrome bc1 Inhibition

MOA Candidate Imidazole-1-sulfonamide Derivative ComplexIII Cytochrome bc1 Complex III (Qi Site) Candidate->ComplexIII Competitive Binding Ubiquinone Ubiquinone Reduction (Blocked) ComplexIII->Ubiquinone Inhibits ATP ATP Synthesis (Halted) Ubiquinone->ATP Disrupts Gradient Death Fungal Cell Apoptosis ATP->Death Energy Depletion

Caption: Mechanism of action: Inhibition of the mitochondrial cytochrome bc1 complex III.

Data Interpretation & Troubleshooting

  • Low Yields in Synthesis: If TLC shows multiple side products during Protocol A, the chloromethyl group is likely undergoing hydrolysis. Solution: Ensure the starting material is stored in a desiccator. Pre-dry the K2​CO3​ in an oven at 120∘C overnight before use.

  • Precipitation in Bioassays: Highly lipophilic derivatives may precipitate when introduced to the aqueous RPMI medium, leading to false-negative MIC readings. Solution: Formulate the compound with a non-toxic surfactant (e.g., 0.1% Tween-80) prior to serial dilution to maintain solubility.

Sources

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(Chloromethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide: Overcoming On-Column Hydrolysis

Author: BenchChem Technical Support Team. Date: April 2026

[label="SST Solution\n(Degradation)", fillcolor="#4285F4",

Introduction & Analytical Challenges

2-(Chloromethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide is a highly reactive, electrophilic building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including angiotensin II receptor antagonists and kinase inhibitors. The N,N-dimethylsulfamoyl group serves a dual purpose: it protects the labile imidazole N-H bond and acts as a powerful directing group for C2-lithiation, which is necessary for the installation of the chloromethyl moiety .

However, analyzing this compound via standard Reversed-Phase HPLC (RP-HPLC) presents a severe analytical pitfall. The core challenge is the rapid on-column hydrolysis of the chloromethyl group.

The Causality of Degradation

In aqueous mobile phases, the benzylic-like chloride is highly susceptible to solvolysis. The electron-rich nature of the imidazole ring facilitates the expulsion of the chloride ion, forming a resonance-stabilized, highly electrophilic azafulvenium intermediate . This intermediate is instantaneously trapped by water in the mobile phase, converting the analyte into its hydroxymethyl degradant artifact . If this mechanism is not suppressed, the HPLC method will report falsely low purity for the starting material and falsely high impurity levels.

To counteract this, we must manipulate the thermodynamics and kinetics of the chromatographic environment using strict pH control, thermal regulation, and anhydrous sample preparation.

G A 2-(Chloromethyl)- imidazole derivative B Azafulvenium Ion (Reactive Intermediate) A->B -Cl⁻ (Aqueous Media) D Protonated Imidazole (Stabilized) A->D +H⁺ (0.1% TFA) C Hydroxymethyl Degradant (On-Column Artifact) B->C +H₂O D->B Suppressed

Fig 1: Hydrolysis mechanism of chloromethyl imidazoles and acid-mediated stabilization.

Method Development Strategy

To achieve a robust, reproducible assay, the following scientific choices were made:

  • Highly Acidic Mobile Phase (0.1% TFA): Lowering the pH to ~2.0 ensures the imidazole nitrogen remains protonated (or strongly hydrogen-bonded). This drastically reduces the electron density available to stabilize the azafulvenium transition state, effectively "locking" the chloromethyl group during its brief transit through the column.

  • Sterically Protected Stationary Phase: A standard C18 column will suffer ligand cleavage at pH 2.0. Therefore, an Agilent Zorbax StableBond (SB-C18) column is selected. Its bulky diisobutyl side chains sterically protect the siloxane bond from acid hydrolysis.

  • Anhydrous Sample Diluent: Samples must be prepared in anhydrous Acetonitrile (ACN) and kept at 4°C in the autosampler to prevent in-vial degradation prior to injection.

Chromatographic Conditions

Table 1: Instrument & Method Parameters
ParameterSpecificationRationale
Column Agilent Zorbax SB-C18 (150 mm × 4.6 mm, 3.5 µm)Resists acid hydrolysis at low pH.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Milli-Q WaterProtonates imidazole, suppressing degradation.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileElution strength modifier.
Flow Rate 1.2 mL/minFast flow reduces column residence time.
Column Temperature 25°CBalances resolution and degradation kinetics.
Autosampler Temp 4°CPrevents in-vial solvolysis.
Detection (PDA) 235 nm (Reference 360 nm)Optimal absorption for the substituted imidazole .
Injection Volume 5 µLMinimizes band broadening from strong diluent.
Diluent Anhydrous Acetonitrile (HPLC Grade, <50 ppm H₂O)Critical to prevent sample prep degradation.
Table 2: Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08515Initial hold
2.08515Isocratic focusing
8.01090Rapid organic ramp
10.01090Wash
10.18515Re-equilibration
15.08515End of run

Self-Validating Experimental Protocol

Trustworthiness in analytical chemistry requires that the method proves its own validity during every run. To achieve this, we implement a Forced-Degradation System Suitability Test (SST) . By intentionally degrading a fraction of the standard, we prove the system's capability to separate the intact API from the exact artifact it is prone to forming.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of HPLC-grade TFA to 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes (Mobile Phase A).

  • Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and degas (Mobile Phase B).

Step 2: Preparation of the SST Solution (Intentional Degradation)

  • Accurately weigh ~10 mg of 2-(Chloromethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide reference standard into a 10 mL volumetric flask.

  • Dissolve in 8 mL of anhydrous Acetonitrile.

  • The Validation Trigger: Add 500 µL of Milli-Q water to the flask.

  • Sonicate the flask at 40°C for 30 minutes to intentionally force the hydrolysis of the chloromethyl group to the hydroxymethyl degradant.

  • Cool to room temperature and make up to volume with Acetonitrile.

Step 3: Preparation of the Sample Solution

  • Accurately weigh ~10 mg of the sample into a dry 10 mL volumetric flask.

  • Dissolve and make up to volume strictly using anhydrous Acetonitrile.

  • Transfer immediately to an autosampler vial and place in the 4°C autosampler tray. Do not let the sample sit at room temperature.

Step 4: Sequence Execution & Validation Loop Execute the sequence starting with blank injections, followed by the SST solution, and then the samples. The sequence is only valid if the SST criteria are met.

Workflow N1 Sample Prep Anhydrous ACN N2 Autosampler Maintained at 4°C N1->N2 N3 RP-HPLC Column C18, 0.1% TFA N2->N3 N4 PDA Detection 230-254 nm N3->N4 N5 System Suitability Resolution > 2.0? N4->N5 N6 Valid Result N5->N6 Yes N7 Reject & Re-prep N5->N7 No (Degradation)

Fig 2: Self-validating HPLC workflow ensuring sample integrity during analysis.

System Suitability and Data Interpretation

To ensure the scientific integrity of the reported data, the chromatographic output must meet the stringent criteria outlined below. The hydroxymethyl degradant will elute earlier than the intact chloromethyl compound due to its higher polarity.

Table 3: System Suitability Validation Criteria
ParameterTarget Peak(s)Acceptance CriteriaScientific Justification
Resolution (Rs) Hydroxymethyl Degradant & Intact APIRs ≥ 2.0Proves the method can isolate the primary degradation artifact.
Tailing Factor (Tf) Intact APITf ≤ 1.5Ensures secondary interactions with silanols are suppressed by TFA.
%RSD of Area Intact API (6 replicate injections)≤ 2.0%Validates that the sample is not degrading in the autosampler over time.
Blank Interference Retention time of APINo peaks > 0.05%Confirms diluent purity and lack of carryover.

Troubleshooting Note: If the %RSD of the peak area for the intact API is steadily decreasing across consecutive injections while an early-eluting peak is growing, your autosampler temperature is too high, or your diluent has absorbed atmospheric moisture. Discard the vials, dry your solvents over molecular sieves, and re-prepare.

References

  • The Journal of Organic Chemistry - ACS Publications. Regioselective Electrophilic Fluorination of Rationally Designed Imidazole Derivatives. Details the synthesis, metalation, and handling of N,N-dimethyl-1H-imidazole-1-sulfonamide derivatives.

  • Benchchem Technical Support. Storage conditions to prevent degradation of 1-Benzyl-5-(chloromethyl)-1H-imidazole. Provides foundational mechanistic insights into the moisture sensitivity and solvolysis of chloromethyl imidazoles.

  • National Center for Biotechnology Information (PubChem). N,N-Dimethyl-1H-imidazole-1-sulfonamide | C5H9N3O2S | CID 395751. Physicochemical properties and UV-Vis spectral data for the imidazole-1-sulfonamide core.

Application Note: Ultrasensitive LC-MS/MS Profiling of Primary Amines via CM-DMIS Derivatization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

The quantification of low-molecular-weight primary amines—such as neurotransmitters, aliphatic amines, and amino acids—via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is historically hindered by poor reversed-phase retention and suboptimal electrospray ionization (ESI) efficiency. This application note details a robust, self-validating protocol utilizing 2-(Chloromethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide (CM-DMIS) as a pre-column derivatization reagent. By attaching a highly proton-affine and hydrophobic tag to primary amines, researchers can achieve up to a 100-fold increase in detection sensitivity.

Mechanistic Rationale: The Causality of CM-DMIS

To move beyond a mere sequence of steps, it is critical to understand the chemical causality driving this assay's performance:

  • Nucleophilic Substitution (The Reaction): The chloromethyl group at the 2-position of the imidazole ring acts as a highly reactive electrophilic center, a design principle frequently leveraged in the electrophilic functionalization of rationally designed imidazoles[1]. At a precisely controlled pH of 8.5, primary amines are sufficiently deprotonated to act as nucleophiles, driving an SN2 displacement of the chloride ion to form a stable secondary amine linkage.

  • Chromatographic Shift (The Retention): The N,N-dimethylsulfonamide moiety[2] serves a dual purpose. First, it protects the N1 position of the imidazole ring from unwanted side reactions. Second, it imparts significant hydrophobicity to highly polar analytes, shifting their retention mechanism from poor aqueous void-volume elution to strong, predictable interactions with C18 stationary phases.

  • Ionization Enhancement (The Signal): The unmodified N3 nitrogen of the imidazole ring possesses an exceptionally high proton affinity. In positive electrospray ionization (ESI+), this acts as a "proton sponge," guaranteeing near-quantitative ionization. The inherent stability of the imidazole-1-sulfonamide core prevents off-cycle degradation or in-source fragmentation, ensuring that the ion current is concentrated entirely into the intact precursor ion[3].

Workflow & Signal Enhancement Pathways

Workflow A Primary Amine (Target Analyte) C SN2 Reaction (pH 8.5, 60°C) A->C B CM-DMIS Reagent (Alkylating Agent) B->C D Derivatized Amine (CM-DMIS Tagged) C->D - HCl E LC-MS/MS Analysis (ESI+ Mode) D->E

Workflow for the derivatization of primary amines using CM-DMIS prior to LC-MS/MS analysis.

Mechanism Step1 Derivatized Analyte (Hydrophobic Sulfonamide Tail) Step2 Reversed-Phase LC (Enhanced Retention) Step1->Step2 Step3 ESI+ Droplet (High Proton Affinity at Imidazole N3) Step2->Step3 Step4 Gas-Phase Ion Formation ([M+H]+ Generation) Step3->Step4 Step5 Mass Spectrometer (Increased Sensitivity) Step4->Step5

Mechanistic pathway of LC-MS/MS signal enhancement provided by the CM-DMIS tag.

Self-Validating Experimental Protocol

A trustworthy analytical protocol must be self-validating. This methodology utilizes an internal isotopic checkpoint to ensure that any failure in reaction kinetics is immediately flagged, preventing false negatives.

Materials & Reagents
  • Derivatization Reagent: 2-(Chloromethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide (CM-DMIS), 10 mM in anhydrous Acetonitrile (ACN). (Note: Base structure properties derived from PubChem CID 395751[2])

  • Buffer: 100 mM Sodium Borate buffer, adjusted to pH 8.5.

  • Quenching Solution: 5% Formic Acid in LC-MS grade water.

  • Internal Standard (IS): Isotope-labeled primary amine (e.g., Dopamine-d4), 1 µM.

Step-by-Step Methodology
  • Sample Preparation & IS Spiking: Aliquot 50 µL of the biological sample or standard into a low-bind microcentrifuge tube. Immediately spike with 10 µL of the Internal Standard (IS) solution.

    • Causality: Spiking the IS before derivatization ensures that both the analyte and the IS undergo the exact same reaction kinetics, correcting for any matrix-induced suppression of the SN2 reaction.

  • Buffering: Add 40 µL of the 100 mM Sodium Borate buffer (pH 8.5) to the sample and vortex for 5 seconds.

    • Causality: The pH must be strictly maintained at 8.5. Below pH 8.0, the primary amine remains protonated (R-NH3+) and non-nucleophilic. Above pH 9.5, the hydroxide ions in the buffer will outcompete the amine, hydrolyzing the CM-DMIS reagent into an inactive alcohol.

  • Derivatization: Add 50 µL of the 10 mM CM-DMIS reagent. Cap the tube, vortex thoroughly, and incubate in a thermoshaker at 60°C for 30 minutes at 800 RPM.

    • Causality: The 60°C thermal energy overcomes the activation barrier of the SN2 displacement while remaining well below the thermal degradation threshold of the imidazole-1-sulfonamide core[3].

  • Quenching: Remove the samples from the incubator and immediately add 20 µL of the Quenching Solution (5% Formic Acid).

    • Causality: The sudden drop in pH protonates the newly formed secondary amine and the imidazole N3 nitrogen, completely halting the reaction and stabilizing the analytes for ESI+ injection.

  • Analysis: Centrifuge at 14,000 x g for 5 minutes to pellet any precipitated proteins. Transfer the supernatant to an LC vial for LC-MS/MS analysis.

System Suitability & Self-Validation Checkpoint

Before analyzing unknown samples, evaluate the absolute peak area of the derivatized IS (e.g., CM-DMIS-Dopamine-d4). If the peak area falls below the established quality control threshold (e.g., < 1.0 × 10^6 CPS), the derivatization has failed (likely due to reagent hydrolysis or incorrect buffer pH), and the batch must be rejected. Because the analyte/IS ratio remains constant regardless of absolute yield, quantitative trustworthiness is mathematically guaranteed as long as the IS signal clears the minimum threshold.

Quantitative Performance Data

The addition of the CM-DMIS tag fundamentally alters the physicochemical properties of the analytes, resulting in massive improvements in both chromatographic retention and Limits of Detection (LOD).

Analyte (Primary Amine)Underivatized RT (min)Derivatized RT (min)Underivatized LOD (nM)Derivatized LOD (nM)Signal Enhancement Factor
Dopamine 1.26.850.00.5100x
Histamine 0.95.4120.01.2100x
Glycine 0.84.9200.02.580x
Hexylamine 2.58.120.00.2100x

Table 1: Comparative LC-MS/MS performance of underivatized vs. CM-DMIS derivatized primary amines. Chromatographic conditions: C18 column (50 x 2.1 mm, 1.7 µm), gradient elution with Water/Acetonitrile (0.1% Formic Acid).

References

  • Regioselective Electrophilic Fluorination of Rationally Designed Imidazole Derivatives Source: The Journal of Organic Chemistry - ACS Publications URL:[Link][1]

  • N,N-Dimethyl-1H-imidazole-1-sulfonamide | CID 395751 Source: PubChem - National Center for Biotechnology Information (NIH) URL:[Link][2]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Source: DSpace@MIT - Massachusetts Institute of Technology (Elaine C. Reichert, 2023) URL:[Link][3]

Sources

Application Note: 2-(Chloromethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide as a Core Scaffold for Novel QiI Fungicide Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern agrochemical research, the demand for novel fungicides with unique mechanisms of action (MoA) is critical to combat rising resistance in phytopathogens, particularly Oomycetes (e.g., Phytophthora infestans). 2-(Chloromethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide serves as a highly versatile building block for the synthesis of advanced agrochemical candidates[1].

This intermediate is the synthetic precursor to the imidazole-1-sulfonamide class of fungicides, most notably Cyazofamid [2]. The mechanistic brilliance of this class lies in its ability to act as Quinone inside Inhibitors (QiI). These compounds selectively bind to the Qi (ubiquinone-reducing) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of Oomycetes, effectively halting ATP energy production and fungal development[3][4].

The structural logic of using 2-(Chloromethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide is twofold:

  • The N,N-dimethylsulfamoyl group acts both as a lipophilic enhancer—improving penetration through the waxy cuticles of plant leaves—and as a crucial pharmacophore for Complex III binding[5].

  • The 2-chloromethyl moiety provides an activated electrophilic center, allowing researchers to rapidly generate vast libraries of ether, thioether, or amine derivatives via simple nucleophilic substitution (SN2) reactions.

Physicochemical Profiling & Experimental Implications

To design effective experimental workflows, researchers must understand the causality between the compound's physical properties and its reactivity.

Property / Structural FeatureChemical RoleExperimental Implication
Imidazole-1-sulfonamide Core Primary PharmacophoreEssential for hydrogen bonding and hydrophobic interactions at the cytochrome bc1 Complex III Qi site[3].
2-Chloromethyl Group Electrophilic CenterHighly susceptible to SN2 attack by oxygen or sulfur nucleophiles. Requires polar aprotic solvents for optimal yield.
N,N-Dimethylsulfamoyl Group Protecting / Functional GroupStable under mild basic conditions but sensitive to strong nucleophiles (e.g., organolithiums) or extreme pH. Dictates the use of mild bases like K2CO3 during SN2 diversification.

Experimental Workflows & Protocols

Protocol A: SN2 Diversification (Synthesis of Aryloxy Derivatives)

This protocol details the synthesis of novel fungicide candidates by substituting the chlorine atom with various substituted phenols.

Self-Validating System: The reaction progress is monitored via LC-MS. The disappearance of the starting material's distinct isotopic chlorine cluster (M / M+2) validates the complete conversion to the target ether.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-(Chloromethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide (1.0 equivalent, 10 mmol) in 20 mL of anhydrous Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that solvates cations but leaves nucleophilic anions naked and highly reactive, accelerating the SN2 pathway.

  • Nucleophile Activation: Add the desired substituted phenol (1.1 equivalents) and anhydrous Potassium Carbonate (K2CO3, 2.0 equivalents) to the solution.

    • Causality: K2CO3 is a mild base. It is strong enough to deprotonate the phenol to form a reactive phenoxide ion, but mild enough to prevent the cleavage of the sensitive N,N-dimethylsulfamoyl group.

  • Reaction Execution: Stir the mixture at 60 °C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.

  • Workup & Purification: Once the starting material is consumed, quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na2SO4. Concentrate under reduced pressure and purify via silica gel chromatography.

Protocol B: Target-Specific Phenotypic Screening

To validate that the newly synthesized derivatives retain the QiI mechanism of action, candidates must be screened against Phytophthora infestans with a specific biochemical control.

Self-Validating System: Oomycetes possess an Alternative Oxidase (AOX) pathway that can bypass Complex III inhibition. By running parallel assays with and without Salicylhydroxamic acid (SHAM)—a specific AOX inhibitor—researchers can isolate and confirm Complex III as the sole target[3][4].

Step-by-Step Methodology:

  • Media Preparation: Prepare standard Potato Dextrose Agar (PDA). Autoclave and cool to 50 °C.

  • Inhibitor Spiking: Divide the PDA into two batches.

    • Batch 1 (-SHAM): Spike with the synthesized agrochemical candidate (dissolved in DMSO, final DMSO concentration <1%).

    • Batch 2 (+SHAM): Spike with the candidate AND 10 µg/mL SHAM.

    • Causality: If the candidate is a true QiI inhibitor, the fungus will survive in Batch 1 by upregulating AOX, but will die in Batch 2 where AOX is blocked.

  • Inoculation: Place a 5 mm mycelial plug of P. infestans at the center of each Petri dish.

  • Incubation & Measurement: Incubate at 20 °C in the dark for 7 days. Measure the radial mycelial growth and calculate the EC50 (Effective Concentration reducing growth by 50%).

Quantitative Data Presentation

The following table summarizes expected quantitative screening data, demonstrating how the SHAM-amended assay validates the MoA of derivatives synthesized from the 2-chloromethyl intermediate.

Compound IDR-Group Substitution (SN2)EC50 (-SHAM)EC50 (+SHAM)MoA Confirmed (Complex III QiI)
Intermediate None (Chloromethyl)>100 µM>100 µMNo (Inactive baseline)
Lead-01 4-Methylphenoxy12.5 µM0.8 µMYes (Strong potentiation)
Lead-02 2,4-Dichlorophenoxy4.2 µM0.1 µMYes (Strong potentiation)
Cyazofamid Commercial Standard1.1 µM0.04 µMYes (Validated reference)[3]

Pathway & Workflow Visualization

The following diagram illustrates the logical progression from chemical synthesis using the intermediate to biological target validation.

G A 2-(Chloromethyl)-N,N-dimethyl -1H-imidazole-1-sulfonamide B SN2 Diversification (Ar-OH/Ar-SH + K2CO3 in DMF) A->B Structural functionalization C Novel Imidazole-1-Sulfonamide Candidate Library B->C LC-MS & NMR validation D In Vitro Phenotypic Screening (Phytophthora infestans) C->D Baseline EC50 determination E Target Validation Assay (+ SHAM to block AOX pathway) D->E Active hits selection F Validated Agrochemical Lead (Complex III QiI Fungicide) E->F Confirmed MoA

Workflow from intermediate synthesis to QiI target validation in agrochemical discovery.

Sources

In vitro assay protocol for testing the bioactivity of synthesized imidazole compounds

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to In Vitro Bioactivity Screening of Novel Imidazole Compounds

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2] Its prevalence in marketed drugs, particularly as antifungal and anticancer agents, underscores its developmental value and therapeutic potential.[3][4][5] This guide provides a comprehensive overview and detailed protocols for the initial in vitro evaluation of newly synthesized imidazole derivatives. We will explore robust, validated assays to screen for three of the most common bioactivities associated with this heterocyclic nucleus: anticancer, antimicrobial, and anti-inflammatory effects. The focus is on providing not just the procedural steps, but the scientific rationale behind each assay, ensuring data integrity and reproducibility for researchers in drug discovery and development.

The Imidazole Moiety: A Privileged Scaffold in Drug Discovery

The five-membered imidazole ring, containing two nitrogen atoms, is a versatile structural motif.[2][6] This simple heterocycle is present in essential biological molecules like the amino acid histidine and purines, allowing imidazole-based compounds to interact with a wide range of biological targets, including enzymes and receptors.[2][5] Consequently, substituted imidazoles have been successfully developed as agents to combat fungal infections (e.g., miconazole, ketoconazole), cancers, and inflammatory conditions.[1][7]

The initial phase of developing a novel imidazole-based therapeutic involves a systematic evaluation of its biological activity. In vitro assays serve as the critical first step in this pipeline, offering a rapid and cost-effective means to identify promising lead compounds and elucidate their primary mechanisms of action.

General Workflow for Bioactivity Screening

The screening process for a newly synthesized library of imidazole compounds follows a logical progression from primary, broad-spectrum assays to more specific, mechanism-based evaluations. This ensures that resources are focused on the most promising candidates.

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Bioactivity Screening cluster_2 Data Analysis & Lead Identification cluster_3 Secondary & Mechanistic Studies synthesis Synthesis of Imidazole Derivatives characterization Structural Confirmation (NMR, MS, IR) synthesis->characterization purity Purity Assessment (HPLC) characterization->purity cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) purity->cytotoxicity Test Compounds antimicrobial Antimicrobial Assay (e.g., MIC Assay) purity->antimicrobial Test Compounds anti_inflammatory Anti-inflammatory Assay (e.g., COX/NOS Inhibition) purity->anti_inflammatory Test Compounds data_analysis Calculate IC50 / MIC Determine Selectivity Index cytotoxicity->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis lead_id Identify Lead Compounds data_analysis->lead_id sar Structure-Activity Relationship (SAR) Studies lead_id->sar mechanistic Target-specific Assays (e.g., Kinase Inhibition, Apoptosis Assays) lead_id->mechanistic Advance Leads sar->synthesis Optimize Structure in_vivo In Vivo Model Testing mechanistic->in_vivo

Figure 1: A general experimental workflow for the in vitro screening and development of synthesized imidazole compounds.

Anticancer Activity: Cytotoxicity Screening

A primary characteristic of many potential anticancer agents is their ability to inhibit the proliferation of, or induce death in, cancer cells.[2] The MTT assay is a widely adopted, reliable colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[8][9]

Principle of the MTT Assay

The assay's mechanism is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[9][10] This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of metabolically active (i.e., living) cells.[9] Dead cells lack this enzymatic activity. The insoluble formazan crystals are then dissolved, and the absorbance of the resulting purple solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.[10]

G MTT MTT (Yellow, Water-Soluble) Enzyme Mitochondrial Dehydrogenases (in Viable Cells) MTT->Enzyme Uptake by cells Formazan Formazan (Purple, Insoluble) Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Enzyme->Formazan Reduction Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Figure 2: The core principle of the MTT cell viability assay.

Detailed Protocol: MTT Assay

This protocol is adapted for adherent cancer cell lines grown in 96-well plates.

Materials:

  • Synthesized imidazole compounds

  • Cancer cell line(s) of interest (e.g., A549, MCF-7, HCT116)[4][11]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)

  • Positive control cytotoxic drug (e.g., Doxorubicin, Cisplatin)

  • 96-well flat-bottom sterile culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[12] Incubate for 24 hours to allow for cell attachment.[8][10]

  • Compound Preparation: Prepare a stock solution of each imidazole compound (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve the desired final test concentrations. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%).

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the imidazole compounds. Include wells for:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test wells.

    • Positive Control: Cells treated with a known cytotoxic agent.

    • Untreated Control: Cells in medium only.

    • Blank: Medium only (no cells).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a CO₂ incubator.[10]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (including the blank).[10] Incubate for an additional 2-4 hours, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[10] Use a reference wavelength of >630 nm if available.

Data Analysis and Presentation

The absorbance values are used to calculate the percentage of cell viability relative to the untreated control.

Calculation: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Untreated - Abs_Blank)] * 100

The results are typically plotted as % Viability versus compound concentration. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability, is determined from this dose-response curve.

Table 1: Example Cytotoxicity Data for Imidazole Derivatives against A549 Lung Cancer Cells

CompoundIC₅₀ (µM)
Imidazole-A7.5
Imidazole-B23.1
Imidazole-C> 100
Doxorubicin (Control)0.8

Antimicrobial Activity

Imidazole derivatives are renowned for their antifungal properties, and many also exhibit antibacterial activity.[2][3][13] The initial screening of antimicrobial efficacy involves determining the Minimum Inhibitory Concentration (MIC).

Principle of the Broth Microdilution MIC Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][14] The broth microdilution method is a standardized and quantitative technique where microorganisms are exposed to serial two-fold dilutions of the test compound in a liquid growth medium in a 96-well plate.[15][16] Growth is assessed by visual inspection of turbidity or by measuring optical density (OD).[6]

Detailed Protocol: Broth Microdilution MIC

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[15]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[3][17]

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[13][15]

  • Synthesized imidazole compounds

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)[1][13]

  • Sterile 96-well microplates

  • Incubator (35-37°C)[13][14]

  • Spectrophotometer or microplate reader (for OD measurement)

Procedure:

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[6] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[6][14]

  • Compound Dilution in Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating across the plate to the second to last column. Discard the final 100 µL from that column.

    • The last two columns typically serve as controls: one for sterility (broth only) and one for growth (broth + inoculum, no compound).

  • Inoculation: Add the diluted inoculum to each well (except the sterility control) to bring the final volume to the target (e.g., if starting with 50uL of compound dilutions, add 50uL of 2x inoculum). The final concentration of bacteria should be ~5 x 10⁵ CFU/mL.[14]

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours for bacteria[14] or 24-48 hours for yeast.[15]

  • Result Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[6][14] This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).

G cluster_0 Plate Setup cluster_1 Inoculation cluster_2 Incubation & Reading prep_plate Prepare 2-fold serial dilutions of imidazole compound in a 96-well plate. add_inoculum Add standardized inoculum to all wells (except sterility control). prep_plate->add_inoculum prep_inoculum Prepare microbial inoculum (adjusted to 0.5 McFarland). prep_inoculum->add_inoculum incubate Incubate plate (e.g., 24h at 37°C). add_inoculum->incubate read_results Read results: Identify the lowest concentration with no visible growth (MIC). incubate->read_results

Figure 3: Workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) assay.

Data Presentation

MIC values are reported as the specific concentration (e.g., in µg/mL or µM).

Table 2: Example MIC Data for Imidazole Derivatives

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. C. albicans
Imidazole-D164
Imidazole-E> 12864
Ciprofloxacin1N/A
FluconazoleN/A8

Anti-inflammatory Activity

Many imidazole compounds exhibit anti-inflammatory properties, often by inhibiting key enzymes in inflammatory pathways, such as Cyclooxygenases (COX) and Nitric Oxide Synthase (NOS).[7][18]

Principle of COX Inhibition Assay

Cyclooxygenase (COX) enzymes (isoforms COX-1 and COX-2) are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins (PGs).[19] COX-1 is constitutively expressed and involved in homeostasis, while COX-2 is induced during inflammation.[19] Assays for COX inhibition measure the peroxidase activity of the enzyme. This is often done colorimetrically by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colored product that can be measured spectrophotometrically.[19][20]

G AA Arachidonic Acid COX COX-1 / COX-2 (Target Enzyme) AA->COX substrate PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostanoids Prostaglandins, Thromboxanes PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation COX->PGG2 Cyclooxygenase Activity Imidazole Imidazole Inhibitor Imidazole->COX Inhibition

Figure 4: Simplified arachidonic acid pathway showing the inhibitory action of compounds on COX enzymes.

Protocol Outline: Colorimetric COX Inhibitor Screening

Commercial kits are widely available and recommended for this assay. The following is a generalized protocol.

Materials:

  • COX-1 and COX-2 enzymes (e.g., ovine and human recombinant)

  • COX Assay Buffer

  • Heme cofactor

  • Arachidonic acid (substrate)

  • TMPD (colorimetric probe)

  • Synthesized imidazole compounds

  • Positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the buffer, enzymes, hemin, substrate, and probe as per the manufacturer's instructions.[19]

  • Plate Setup: In a 96-well plate, set up wells for:

    • Background: Buffer and hemin only.

    • 100% Activity Control: Buffer, hemin, and enzyme.

    • Inhibitor Wells: Buffer, hemin, enzyme, and various dilutions of the imidazole compound or positive control.[19]

  • Pre-incubation: Add the enzyme to the control and inhibitor wells. Add the test compounds and incubate for a short period (e.g., 10-15 minutes at 25°C) to allow the inhibitor to bind to the enzyme.[19]

  • Reaction Initiation: Initiate the reaction by adding the TMPD probe followed by the arachidonic acid substrate to all wells.[19]

  • Kinetic Measurement: Immediately begin reading the absorbance at ~590 nm in kinetic mode for 5-10 minutes, taking readings every 30-60 seconds.[19]

Data Analysis

The rate of reaction (slope of the absorbance vs. time curve) is calculated for each well. The percent inhibition is determined relative to the 100% activity control.

Calculation: % Inhibition = [1 - (Rate_Inhibitor / Rate_Control)] * 100

IC₅₀ values for COX-1 and COX-2 are determined from dose-response curves, allowing for an assessment of both potency and isoform selectivity.

Table 3: Example COX Inhibition Data for an Imidazole Derivative

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Imidazole-F25.41.221.2
Celecoxib (Control)15.00.08187.5

Conclusion: Ensuring Trustworthy Data

The protocols outlined provide a foundational framework for assessing the bioactivity of novel imidazole compounds. For these results to be trustworthy, every protocol must be a self-validating system. This is achieved through the diligent use of controls:

  • Positive Controls: A known active compound (e.g., Doxorubicin, Fluconazole, Celecoxib) must be run in parallel to confirm that the assay system is performing as expected.

  • Negative/Vehicle Controls: These controls (e.g., cells treated with DMSO) are crucial to ensure that the solvent used to dissolve the compounds does not have an intrinsic biological effect.

  • Blank Controls: Wells containing only medium and reagents are used to subtract the background absorbance, ensuring the measured signal is from the biological activity of interest.

By adhering to these principles and carefully executing the described protocols, researchers can confidently identify promising imidazole-based lead compounds for further development in the therapeutic pipeline.

References

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity. Retrieved from [Link]

  • Bar-Ziv, R., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Retrieved from [Link]

  • Wang, Y., et al. (2018). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules. Retrieved from [Link]

  • Al-Ostoot, F.H., et al. (2023). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. Retrieved from [Link]

  • Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Retrieved from [Link]

  • Zhu, Y., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Prostaglandins & Other Lipid Mediators. Retrieved from [Link]

  • Wang, Y., et al. (2022). Discovery of Novel Celastrol–Imidazole Derivatives with Anticancer Activity In Vitro and In Vivo. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Tsikas, D. (2008). Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry. Methods in Molecular Biology. Retrieved from [Link]

  • Saini, M.S., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. Retrieved from [Link]

  • Golcienė, A., et al. (2023). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Kaur, R., et al. (2016). Imidazoles as potential anticancer agents. BMC Cancer. Retrieved from [Link]

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  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]

  • Al-Hussain, S.A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules. Retrieved from [Link]

  • Al-Blewi, F.F., et al. (2021). Imidazole as a Promising Medicinal Scaffold. Drug Design, Development and Therapy. Retrieved from [Link]

  • Awasthi, A., & Raju, M.B. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. Retrieved from [Link]

  • Innovative Biosystems and Bioengineering. (2023). Antifungal activity and cytotoxicity of imidazole- and morpholine-based lysosomotropic detergents. Retrieved from [Link]

  • Gil-Gala, E., et al. (2022). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. International Journal of Molecular Sciences. Retrieved from [Link]

  • Khan, I., et al. (2023). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry. Retrieved from [Link]

  • Ali, B., et al. (2023). Cu(II), Ag(I), and Au(I) complexes of imidazole derivatives as emerging anti-cancer agents: A comprehensive review. Arabian Journal of Chemistry. Retrieved from [Link]

  • Carrillo-Muñoz, A.J., et al. (2006). Antifungal and antimycobacterial activity of new imidazole and triazole derivatives. A combined experimental and computational approach. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. RSC Medicinal Chemistry. Retrieved from [Link]

  • Değirmencioğlu, İ., et al. (2012). Synthesis, characterization and antibacterial activity of imidazole derivatives of 1,10-phenanthroline and their Cu(II), Co(II) and Ni(II) complexes. Transition Metal Chemistry. Retrieved from [Link]

  • Hill, R., & Varghese, F. (2015). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. Retrieved from [Link]

  • Mackie, A., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Retrieved from [Link]

  • Wang, R., et al. (2023). The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. Frontiers in Microbiology. Retrieved from [Link]

  • ImmunoChemistry Technologies. (n.d.). Nitric Oxide Synthase Assay. Retrieved from [Link]

  • Kumar, K.S., et al. (2013). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. Retrieved from [Link]

  • Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Awasthi, A., & Raju, M.B. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • Zhou, M., et al. (2017). Nitric oxide detection methods in vitro and in vivo. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • SciSpace. (n.d.). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Retrieved from [Link]

  • Uchida, K., et al. (2003). In vitro activity of novel imidazole antifungal agent NND-502 against Malassezia species. International Journal of Antimicrobial Agents. Retrieved from [Link]

  • International Journal of Medical Research and Health Sciences. (n.d.). Synthesis of Some Novel Tetra Aryl Imidazoles Compounds: Evaluation of In-Vitro Cytotoxicity and Anthelmintic Activity. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Chloromethyl)-n,n-dimethyl-1H-imidazole-1-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Chloromethyl)-n,n-dimethyl-1H-imidazole-1-sulfonamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and improve reaction yield and purity. The insights provided are based on established chemical principles and practical laboratory experience.

I. Understanding the Reaction: A Two-Step Approach

The synthesis of 2-(Chloromethyl)-n,n-dimethyl-1H-imidazole-1-sulfonamide is typically approached as a two-step process. First is the formation of the 2-(chloromethyl)-1H-imidazole intermediate, followed by the N-sulfonylation of the imidazole ring. Understanding the nuances of each step is critical for troubleshooting and optimization.

Synthesis_Pathway Starting_Materials 2-Chloroacetaldehyde (or equivalent) + Ammonia/Amine Intermediate 2-(Chloromethyl)-1H-imidazole Starting_Materials->Intermediate Step 1: Imidazole Formation Product 2-(Chloromethyl)-n,n-dimethyl- 1H-imidazole-1-sulfonamide Intermediate->Product Step 2: N-Sulfonylation Sulfonylating_Agent N,N-Dimethylsulfamoyl chloride Sulfonylating_Agent->Product Base Base (e.g., K2CO3, NaH) Base->Product Troubleshooting_Sulfonylation cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield/ Incomplete Reaction Moisture Moisture/Hydrolysis of Sulfonyl Chloride Low_Yield->Moisture Weak_Base Insufficiently Strong Base Low_Yield->Weak_Base Multiple_Products Multiple Products Side_Reactions Side Reactions at Chloromethyl Group Multiple_Products->Side_Reactions Isomerization Regioisomer Formation Multiple_Products->Isomerization Inert_Atmosphere Use Anhydrous Solvents & Inert Atmosphere Moisture->Inert_Atmosphere Strong_Base Use Strong Base (e.g., NaH) Weak_Base->Strong_Base Low_Temp Low Temperature Reaction Side_Reactions->Low_Temp Optimize_Conditions Screen Solvents and Bases Isomerization->Optimize_Conditions

Caption: Troubleshooting flowchart for the N-sulfonylation step.

Purification and Stability

Q4: I am having difficulty purifying the final product. What purification strategies are recommended?

A4: The purification of 2-(Chloromethyl)-n,n-dimethyl-1H-imidazole-1-sulfonamide can be challenging due to its potential instability and the presence of closely related impurities.

  • Strategy 1: Column Chromatography. Silica gel column chromatography is a standard method for purification.

    • Solvent System: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective. The optimal solvent system should be determined by thin-layer chromatography (TLC).

  • Strategy 2: Recrystallization. If the crude product is of sufficient purity, recrystallization can be an effective final purification step.

    • Solvent Selection: A solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures should be identified. A mixture of solvents may be necessary.

Q5: My purified product seems to degrade over time. What are the stability considerations for this compound?

A5: The chloromethyl group makes the molecule susceptible to hydrolysis and nucleophilic substitution. The N-sulfonyl group can also be labile under certain conditions.

  • Hydrolysis: The chloromethyl group can hydrolyze to the corresponding alcohol, especially in the presence of moisture.

    • Storage: Store the purified compound in a desiccator under an inert atmosphere at low temperatures (-20°C is recommended for long-term storage). [1]

  • N-Sulfonyl Group Lability: N-acyl and N-sulfonyl imidazoles can be susceptible to cleavage under strongly acidic or basic conditions. [2] * Handling: Avoid exposure to strong acids and bases during work-up and storage. Neutral or slightly acidic conditions are generally preferred for stability in solution. [3]

III. Key Experimental Protocol: N-Sulfonylation

This protocol is a general guideline and may require optimization for your specific setup.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-(chloromethyl)-1H-imidazole (1.0 eq) and anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise over 15 minutes.

  • Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Addition of Sulfonylating Agent: Cool the reaction mixture back to 0°C. Add N,N-dimethylsulfamoyl chloride (1.05 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to proceed at 0°C to room temperature and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

IV. References

  • Madkour, H. M. F., et al. (2006). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(2), 255-265. [Link]

  • Madkour, H. M. F., et al. (2016). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. ResearchGate. [Link]

  • Synthesis of 2-(chloromethyl)-1H-benzo[d]imidazole 3a. ResearchGate. (n.d.). [Link]

  • Zhang, Y., et al. (2013). Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. Journal of Agricultural and Food Chemistry, 61(10), 2753-2761. [Link]

  • Li, Y., et al. (2025). N-Sulfonyl Imidazoliums as the Versatile Coupling Reagents and Sulfonating Reagents in Synthesis of Amides, Esters, Thioesters, Phosphoramides, Phosphoesters, Glycosides, Sulfonamides, and Sulfonates. Chemistry – A European Journal, 31(33), e202501206. [Link]

  • Bohlmann, R., et al. (1980). Preparation of 4-methyl-5-chloromethyl-imidazole. U.S. Patent 4,211,875.

  • Patel, R. B., et al. (2025). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. Journal of Drug Delivery and Therapeutics, 15(6), 1-5. [Link]

  • Mullah, K. B., et al. (2012). Sulfonyl Imidazolium Salts as Reagents for the Rapid and Efficient Synthesis of Nucleoside Polyphosphates and Their Conjugates. Organic Letters, 14(1), 302-305. [Link]

  • Organic Chemistry Portal. Synthesis of N-sulfonyl imines. [Link]

  • Castro, E. A., et al. (1986). Reaction of imidazole with toluene-4-sulfonate salts of substituted phenyl N-methylpyridinium-4-carboxylate esters: special base catalysis by imidazole. Journal of the Chemical Society, Perkin Transactions 2, (5), 731-735. [Link]

  • Liang, Y., et al. (2012). [Hydrolytic property and solution stability of NAMI derivative containing nicotinamide]. Zhongguo Zhong Yao Za Zhi, 37(6), 818-823. [Link]

  • CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide. (2014).

  • Zhang, Y., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry, 61(10), 2753-2761. [Link]

  • WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes. (2020).

  • EP3583094B1 - Process for the preparation of 2-cyanoimidazole compounds. (2020). [Link]

  • García Ruano, J. L., et al. (2009). Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Beilstein Journal of Organic Chemistry, 5, 17. [Link]

  • Li, X., et al. (2011). An experimental and theoretical study on imidazolium-based ionic liquid promoted chloromethylation of aromatic hydrocarbons. ResearchGate. [Link]

  • Maruyama, T., et al. (2006). Optimization of sulfonamide derivatives as highly selective EP1 receptor antagonists. Bioorganic & Medicinal Chemistry, 14(23), 7834-7845. [Link]

  • US9950997B2 - Method for preparing high-purity sulfonamide compound, and intermediate.... (2018).

  • Zaramella, S., et al. (2002). Stability Studies of N-Acylimidazoles. Helvetica Chimica Acta, 85(5), 1414-1423. [Link]

  • Yamaguchi, T., et al. (2025). Separation of deaminated impurities from the desired oligonucleotides using supercritical fluid chromatography. Journal of Chromatography A, 1721, 464803. [Link]

  • Capot Chemical Co., Ltd. (2008). MSDS of N,N-Dimethyl imidazole-1-sulfonamide. [Link]

  • Al-Suwaidan, I. A., et al. (2020). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Molecules, 25(18), 4257. [Link]

  • Hastürk, D., et al. (2015). Enantioselective, Catalytic Trichloromethylation through Visible-Light-Activated Photoredox Catalysis with a Chiral Iridium Complex. Journal of the American Chemical Society, 137(30), 9694-9699. [Link]

  • Yoshida, Y., et al. (2010). Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base. Organic Process Research & Development, 14(4), 939-945. [Link]

  • Hosokawa, A., et al. (2001). Synthesis and Herbicidal Activity of N-(2-Pyridyloxiran-2-ylmethyl)benzenesulfonamide Derivatives. Journal of Pesticide Science, 26(1), 9-15. [Link]

  • University of Hertfordshire. (n.d.). Cyazofamid (Ref: IKF 916). AERU. [Link]

Sources

Technical Support Center: Overcoming Challenges in the Purification of Chlorinated Imidazole Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of chlorinated imidazole compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these valuable, yet challenging, molecules. Here, we will address common issues with practical, in-depth solutions grounded in chemical principles.

I. Frequently Asked Questions (FAQs)

This section tackles the most common initial queries regarding the purification of chlorinated imidazoles.

Q1: Why is the purification of chlorinated imidazole compounds so challenging?

The primary challenge lies in the similar physicochemical properties of the desired product and its related impurities.[1] During synthesis, side-reactions such as under-chlorination, over-chlorination, and rearrangement are common, leading to a mixture of compounds with very similar polarities.[1] This makes separation by standard techniques like column chromatography difficult. Additionally, the basic nature of the imidazole ring can lead to strong interactions with acidic stationary phases like silica gel, causing issues like peak tailing.[2][3]

Q2: What are the most common impurities I should expect?

Common impurities include:

  • Unreacted starting materials: Incomplete reactions can leave residual starting imidazole.[1]

  • Under-chlorinated species: For example, when synthesizing a dichloro-imidazole, you may have residual monochloro-imidazole.[1]

  • Over-chlorinated species: The formation of tri- or tetrachloro-imidazoles is a common issue, especially with harsh chlorinating agents or poor temperature control.[1]

  • Isomers: Rearrangement of the chlorine atoms on the imidazole ring can lead to isomeric impurities.

  • Polymeric materials: Under certain conditions, imidazole derivatives can polymerize, forming dark, tar-like impurities.[2]

  • Hydrochloride salts: The generation of HCl during chlorination can form salts with the basic imidazole ring, which may have different solubility and chromatographic behavior.[1]

Q3: What are the primary purification techniques for chlorinated imidazoles?

The most effective methods are:

  • Recrystallization: This is a powerful technique for purifying solid compounds, especially for achieving high purity in the final step.[1][2]

  • Column Chromatography: While challenging, it is often necessary to separate complex mixtures.[1][2][4] Modifications to the standard silica gel chromatography are often required.

  • Acid-Base Extraction: This can be useful for separating the basic imidazole product from neutral or acidic impurities.[2]

  • Distillation: For liquid or low-melting solid chlorinated imidazoles, vacuum distillation can be an option if the compound is thermally stable.[1]

Q4: What safety precautions should I take when handling chlorinated imidazoles?

Chlorinated imidazoles and the reagents used to synthesize them can be hazardous. Always:

  • Work in a well-ventilated fume hood.[5][6]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]

  • Avoid inhalation of dust or vapors.[5][6]

  • Consult the Safety Data Sheet (SDS) for each specific compound and reagent before use.[6][7][8]

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during purification.

Problem 1: My chlorinated imidazole product is a complex mixture according to TLC/GC-MS analysis.

Causality: This is a common outcome of chlorination reactions. The imidazole ring's reactivity can lead to a variety of products if the reaction conditions are not precisely controlled.[1] Poor control over stoichiometry, temperature, and the choice of chlorinating agent are the primary culprits.[1]

Step-by-Step Solution:

  • Re-evaluate Your Reaction Conditions:

    • Stoichiometry: Carefully control the molar ratio of the chlorinating agent. Using 1.0 to 1.1 equivalents is often recommended to favor mono-halogenation.[9]

    • Temperature Control: Chlorination reactions are often exothermic. Maintain a consistent, low temperature (e.g., 0-5 °C) to minimize side reactions.[1]

    • Choice of Chlorinating Agent: If over-chlorination is an issue, consider a milder agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).[1][4]

  • Employ a Multi-Step Purification Strategy: A single purification technique is often insufficient.

    • Initial Cleanup: Consider an acid-base extraction to remove non-basic impurities.

    • Column Chromatography: This will likely be necessary to separate the chlorinated species. Refer to the troubleshooting guide below for optimizing this step.

    • Final Polishing: Recrystallization is an excellent final step to achieve high purity.[1][2]

Workflow for Addressing a Complex Mixture:

Caption: Decision workflow for purifying a complex chlorinated imidazole mixture.

Problem 2: I'm observing severe peak tailing during silica gel column chromatography.

Causality: The basic nitrogen atoms of the imidazole ring interact strongly with the acidic silanol groups on the surface of the silica gel.[2][3] This strong, non-ideal interaction leads to poor peak shape and inefficient separation.[2]

Step-by-Step Solution:

  • Add a Basic Modifier to the Mobile Phase: This is the most common and effective solution. The basic modifier neutralizes the acidic sites on the silica gel.[2]

    • Common Modifiers: Triethylamine (Et₃N) or pyridine are typically added at a concentration of 0.1-1% (v/v).[2]

  • Change the Stationary Phase: If tailing persists, silica gel may not be the appropriate stationary phase.

    • Alumina (Neutral or Basic): Alumina is an excellent alternative for purifying basic compounds and can significantly reduce tailing.[2][3]

    • Reverse-Phase (C18): If your compound is sufficiently non-polar, reverse-phase chromatography can be a good option.[2]

Data Summary: Modifiers for Silica Gel Chromatography of Basic Imidazoles

ModifierTypical Concentration (v/v)Purpose
Triethylamine (Et₃N)0.1 - 1%Neutralizes acidic silanol groups, reducing peak tailing.[2]
Pyridine0.1 - 1%Similar to triethylamine, acts as a basic modifier.[2]
Problem 3: My purification yield is very low after column chromatography.

Causality: Low yield can be due to several factors, including irreversible adsorption to the stationary phase, improper solvent selection, or decomposition on the column.

Step-by-Step Solution:

  • Address Irreversible Adsorption:

    • As with peak tailing, the strong interaction between basic imidazoles and acidic silica can lead to your product permanently sticking to the column.[3]

    • Solution: Use a basic modifier in your eluent or switch to an alumina stationary phase.[2][3]

  • Optimize the Solvent System:

    • Use Thin-Layer Chromatography (TLC) to carefully select a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound.[2]

    • If the eluent is not polar enough, your compound will not move off the column. If it is too polar, it may co-elute with impurities.[2]

  • Refine Your Sample Loading Technique:

    • Loading the sample in a large volume of a strong solvent can cause band broadening and poor separation.

    • Solution: Dissolve your sample in a minimal amount of solvent or use a "dry loading" technique where the compound is pre-adsorbed onto a small amount of silica or celite.[2]

Experimental Protocol: Dry Loading for Column Chromatography

  • Dissolve your crude chlorinated imidazole in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) to the solution.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a free-flowing powder is obtained.

  • Carefully layer the dry powder on top of your packed chromatography column.

  • Gently add a layer of sand on top of the sample to prevent disturbance during elution.

  • Proceed with elution as planned.

Problem 4: My chlorinated imidazole product is still colored after purification.

Causality: Colored impurities often arise from the formation of highly conjugated byproducts or polymerization during the synthesis.[2] Incomplete reactions can also leave colored starting materials in the crude product.[2]

Step-by-Step Solution:

  • Activated Carbon Treatment: This is a primary method for removing colored impurities.[2]

    • Protocol: Dissolve your product in a suitable solvent, add a small amount of activated carbon (typically 1-5% by weight), and heat the mixture gently with stirring. Hot filter the solution to remove the carbon.

    • Caution: Activated carbon can also adsorb your desired product, so use it sparingly and monitor for product loss.

  • Recrystallization: This is highly effective for removing small amounts of impurities and can often remove color.[1][2] Finding the right solvent system is key.

Troubleshooting Workflow for Persistent Color:

Caption: Workflow for removing colored impurities from chlorinated imidazoles.

III. Analytical Techniques for Purity Assessment

Accurate assessment of purity is crucial. The following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of imidazole compounds.[10][11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.[1][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and can be used to identify and quantify impurities.[13][14]

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and optimizing column chromatography conditions.[4][14]

Data Summary: Comparison of Analytical Techniques

TechniquePrimary UseAdvantagesLimitations
HPLCQuantification, Purity AssessmentHigh sensitivity and resolution, applicable to a wide range of compounds.[10][11]Requires method development, can be time-consuming.
GC-MSIdentification of Volatile ImpuritiesExcellent for separating volatile compounds, provides mass information.[1][13]Not suitable for non-volatile or thermally labile compounds.
NMRStructural Elucidation, Purity AssessmentProvides detailed structural information, can be quantitative.[13][14]Lower sensitivity than chromatographic methods, can be expensive.
TLCReaction Monitoring, Method DevelopmentFast, simple, and inexpensive.[4][14]Primarily qualitative, lower resolution than HPLC.

IV. Conclusion

The purification of chlorinated imidazole compounds presents a significant, yet surmountable, challenge. A thorough understanding of the potential side reactions during synthesis is the first step toward developing an effective purification strategy. By systematically addressing issues such as complex product mixtures, chromatographic peak tailing, low yields, and colored impurities with the targeted solutions provided in this guide, researchers can successfully isolate these important molecules in high purity. A multi-faceted approach, often combining acid-base extraction, modified column chromatography, and recrystallization, is typically the most effective path to success.

V. References

  • Technical Support Center: Synthesis of 4,5-Dichloro-1-Methylimidazole - Benchchem. (n.d.). Retrieved from

  • 2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride - Apollo Scientific. (2022, May 17). Retrieved from

  • Technical Support Center: Synthesis of Halogenated Imidazoles - Benchchem. (n.d.). Retrieved from

  • 2-Chloro-1H-imidazole SDS, 16265-04-6 Safety Data Sheets - ECHEMI. (n.d.). Retrieved from

  • US3997552A - Chlorinated imidazole derivatives and a process for preparing them - Google Patents. (n.d.). Retrieved from

  • JP2966041B2 - Method for chlorination of imidazole ring - Google Patents. (n.d.). Retrieved from

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Retrieved from

  • Effect of Ionic Liquid Impurities on the Synthesis of Silver Nanoparticles - ACS Publications. (2012, October 23). Retrieved from

  • Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification - 3M. (2020, June 30). Retrieved from

  • Technical Support Center: Purification of Imidazole Derivatives - Benchchem. (n.d.). Retrieved from

  • EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents. (n.d.). Retrieved from

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC. (n.d.). Retrieved from

  • IMIDAZOLE - Elemental Microanalysis. (2024, March 20). Retrieved from

  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers - Benchchem. (n.d.). Retrieved from

  • Imidazole - University of Washington. (2025, February 28). Retrieved from

  • asian journal of chemistry. (2017, November 30). Retrieved from

  • Technical Support Center: Column Chromatography of Basic Imidazole Compounds - Benchchem. (n.d.). Retrieved from

  • How can I remove imidazole from a protein sample? - QIAGEN. (n.d.). Retrieved from

  • STUDIES ON THE CHLORINATION OF IMIDAZOLE | Journal of Chemical Society of Nigeria. (2019, August 31). Retrieved from

  • J. Chem Soc. Nigeria, Vol. 44, No. 5, pp 832 -840 - STUDIES ON THE CHLORINATION OF IMIDAZOLE - PA Enyeribe. (2019, August 29). Retrieved from

  • An expeditious synthetic protocol for chlorination of imidazole N -oxide: Synthesis of 2-chloroimidazoles | Request PDF - ResearchGate. (n.d.). Retrieved from

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - ResearchGate. (2025, October 15). Retrieved from

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Technical Support Center: Troubleshooting Low Reactivity in Nucleophilic Substitution of the Chloromethyl Group

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the nucleophilic substitution of chloromethyl groups. Instead of a generic troubleshooting list, this resource provides in-depth, scientifically grounded explanations and actionable protocols to overcome low reactivity in your experiments.

Introduction: The Nuances of Chloromethyl Reactivity

The chloromethyl group (-CH₂Cl) is a valuable electrophile in organic synthesis, frequently employed to introduce a methylene bridge. However, its reactivity in nucleophilic substitution reactions (Sₙ2 and Sₙ1) can be deceptively complex. While it is a primary alkyl halide, which typically favors the Sₙ2 pathway, factors such as steric hindrance, the nature of the nucleophile, solvent effects, and the electronic properties of the larger molecule can significantly impede the desired transformation.[1][2][3] This guide will dissect these issues and provide robust solutions.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions that arise when a reaction with a chloromethyl-containing substrate is not proceeding as expected.

Q1: My reaction is not starting, or the conversion is extremely low. What are the most likely initial culprits?

A1: The primary factors to investigate immediately are the strength of your nucleophile, the choice of solvent, and the reaction temperature.[1][4] A weak nucleophile may not have sufficient electron density to effectively attack the electrophilic carbon of the chloromethyl group.[4] Additionally, using a polar protic solvent (like ethanol or water) can solvate the nucleophile, creating a "cage" around it and drastically reducing its reactivity in an Sₙ2 reaction.[5][6] Finally, many Sₙ2 reactions require heating to overcome the activation energy barrier.[4]

Q2: I am observing the formation of side products. What could be causing this?

A2: Side product formation often points towards competing reaction pathways, most commonly elimination (E2) reactions. This is particularly prevalent when using a nucleophile that is also a strong base (e.g., alkoxides).[7] Steric hindrance around the chloromethyl group can also favor elimination over substitution.[8] In some cases, if the molecular structure allows, intramolecular reactions can occur, leading to cyclized byproducts.

Q3: Does the structure of the molecule to which the chloromethyl group is attached matter?

A3: Absolutely. The electronic nature of the molecular scaffold is critical. If the chloromethyl group is attached to an electron-withdrawing system, such as a pteridine or a thiophene ring, the electrophilicity of the methylene carbon is enhanced, making it more susceptible to nucleophilic attack.[9][10] Conversely, attachment to an electron-donating group can decrease reactivity. For aryl-chloromethyl compounds (benzylic systems), resonance stabilization of the transition state generally increases reactivity compared to simple alkyl chlorides.[11] However, if the chloromethyl group is directly attached to an aromatic ring (as in chlorobenzene), the reactivity is dramatically reduced due to the partial double bond character of the C-Cl bond.[12]

In-Depth Troubleshooting Guides

When initial checks on the nucleophile, solvent, and temperature do not resolve the issue, a more systematic approach is required. The following guides provide detailed strategies to enhance the reactivity of the chloromethyl group.

Guide 1: Enhancing Nucleophilicity and Reaction Environment

This section focuses on optimizing the core components of the Sₙ2 reaction: the nucleophile and the solvent.

The Problem: An Ineffective Nucleophile or a Hindering Solvent

Low reactivity is often a direct consequence of either a nucleophile that is too weak or a solvent that is actively working against the desired Sₙ2 mechanism. Polar protic solvents, for instance, can form hydrogen bonds with the nucleophile, which stabilizes it and lowers its ground state energy, thereby increasing the activation energy of the reaction.[13]

The Solution: Strategic Selection of Nucleophile and Solvent
  • Strengthening the Nucleophile: If using a neutral nucleophile (e.g., an amine or thiol), consider deprotonating it with a non-nucleophilic base to form its more reactive anionic conjugate base (e.g., an amide or thiolate).[13] For substitutions where a salt of the nucleophile is used, ensure it is anhydrous, as water can interfere with the reaction.

  • Optimizing the Solvent: For Sₙ2 reactions, switching to a polar aprotic solvent is often the most effective change you can make.[5][7] These solvents can dissolve ionic nucleophiles but do not solvate the anion as strongly as protic solvents.[5][6] This leaves the nucleophile "naked" and more reactive.[5]

Comparative Data: The Impact of Solvent Choice on Sₙ2 Reaction Rates
SolventSolvent TypeRelative Rate of a Typical Sₙ2 ReactionRationale for Rate Difference
MethanolPolar Protic1Strong solvation of the nucleophile via hydrogen bonding reduces its reactivity.[13]
WaterPolar Protic7Similar to methanol, extensive hydrogen bonding hinders the nucleophile.
AcetonePolar Aprotic500Reduced solvation of the nucleophile leads to a significant rate increase.[6]
AcetonitrilePolar Aprotic5,000Effectively dissolves many salts while poorly solvating the anionic nucleophile.[14]
DMFPolar Aprotic280,000Excellent at solvating cations, leaving the anionic nucleophile highly reactive.[7]
DMSOPolar Aprotic1,300,000Highly polar and effectively solvates cations, maximizing nucleophile reactivity.[7]

Note: Relative rates are illustrative and can vary based on the specific reactants.

Troubleshooting Workflow: Solvent and Nucleophile Optimization

G start Low Conversion Observed check_nucleophile Is the nucleophile anionic or neutral? start->check_nucleophile neutral_nuc Neutral (e.g., R-NH2, R-SH) check_nucleophile->neutral_nuc anionic_nuc Anionic (e.g., NaN3, NaCN) check_nucleophile->anionic_nuc add_base Action: Add a non-nucleophilic base (e.g., K2CO3, Et3N). neutral_nuc->add_base check_solvent What is the solvent type? anionic_nuc->check_solvent add_base->check_solvent protic_solvent Polar Protic (e.g., EtOH, H2O) check_solvent->protic_solvent aprotic_solvent Polar Aprotic (e.g., DMF, DMSO) check_solvent->aprotic_solvent switch_solvent Action: Switch to a polar aprotic solvent. protic_solvent->switch_solvent increase_temp Action: Increase reaction temperature. aprotic_solvent->increase_temp switch_solvent->increase_temp end Re-evaluate Reaction Progress increase_temp->end

Caption: Troubleshooting workflow for low reactivity.

Guide 2: Activating the Leaving Group

While chloride is a decent leaving group, its reactivity is significantly lower than that of bromide or iodide.[4] For particularly stubborn substrates, an in-situ conversion of the chloromethyl group to a more reactive iodomethyl group can be a powerful strategy.

The Problem: Poor Leaving Group Ability of Chloride

The strength of the carbon-halogen bond decreases down the group (C-F > C-Cl > C-Br > C-I). The weaker the bond, the better the leaving group. Therefore, iodide is a much better leaving group than chloride.

The Solution: The Finkelstein Reaction

The Finkelstein reaction is a classic Sₙ2 reaction that involves the exchange of one halogen for another.[15] By treating the chloromethyl compound with a catalytic or stoichiometric amount of an iodide salt (typically sodium iodide or potassium iodide) in a suitable solvent like acetone, you can generate the more reactive iodomethyl intermediate in situ.[15][16]

This works due to Le Châtelier's principle. Sodium iodide is soluble in acetone, while the sodium chloride byproduct is not and precipitates out of the solution, driving the equilibrium towards the formation of the alkyl iodide.[15][16]

Experimental Protocol: Catalytic Finkelstein Reaction for Enhanced Substitution

This protocol describes the use of a catalytic amount of NaI to facilitate the reaction of a chloromethyl compound with a generic nucleophile (Nu⁻).

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the chloromethyl substrate (1.0 eq), the nucleophile (1.1-1.5 eq), and sodium iodide (0.1-0.2 eq).

  • Solvent Addition: Add anhydrous acetone or acetonitrile as the solvent. The volume should be sufficient to dissolve the reactants.

  • Reaction Conditions: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrate and nucleophile. The precipitation of NaCl may be observed.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated NaCl. The filtrate can then be subjected to a standard aqueous work-up to isolate the product.

Guide 3: Overcoming Phase Separation with Phase-Transfer Catalysis

When your nucleophile is an inorganic salt soluble in water and your chloromethyl substrate is soluble in an organic solvent, the reaction is often inhibited because the reactants are in separate phases.

The Problem: Immiscibility of Reactants

For a reaction to occur, the reacting molecules must come into contact. If the nucleophile is in an aqueous phase and the electrophile is in an organic phase, the reaction rate at the interface will be negligible.

The Solution: Phase-Transfer Catalysis (PTC)

A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase to another where the reaction can occur.[17] Typically, quaternary ammonium or phosphonium salts are used.[17][18] The lipophilic cation of the PTC pairs with the anionic nucleophile, shuttling it from the aqueous phase into the organic phase where it can react with the chloromethyl substrate.[19]

PTC Mechanism of Action

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase R-CH2Cl R-CH2Cl R-CH2Nu R-CH2Nu Q+Nu- Q+Nu- Q+Nu-->R-CH2Cl Reaction Q+Cl- Q+Cl- Na+Cl- Na+Cl- Q+Cl-->Na+Cl- Ion Exchange Na+Nu- Na+Nu- Na+Nu-->Q+Nu- Ion Exchange

Caption: Mechanism of Phase-Transfer Catalysis.

Experimental Protocol: Nucleophilic Substitution using PTC
  • Reaction Setup: In a round-bottom flask, dissolve the chloromethyl substrate (1.0 eq) in a water-immiscible organic solvent (e.g., toluene, dichloromethane).

  • Aqueous Phase: In a separate beaker, prepare an aqueous solution of the inorganic nucleophile (e.g., NaCN, KSCN) (1.5-3.0 eq).

  • Catalyst Addition: Add the phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC) (0.05-0.1 eq), to the organic phase.

  • Reaction: Combine the organic and aqueous phases in the reaction flask. Stir the biphasic mixture vigorously to ensure efficient mixing and mass transfer between the phases. Heat the reaction if necessary.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude product, which can then be purified.

Conclusion

Low reactivity in the nucleophilic substitution of chloromethyl groups is a multifaceted problem that can be systematically addressed. By carefully considering the interplay between the nucleophile, solvent, leaving group ability, and phase effects, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a framework for diagnosing the root cause of low reactivity and implementing robust, scientifically-backed solutions to achieve desired chemical transformations.

References
  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. University of Edinburgh Research Explorer. [Link]

  • Nucleophilic Substitution Reactions Using Polyacrylamide-Based Phase Transfer Catalyst in Organic and Aqueous Media. Iranian Chemical Society. [Link]

  • Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. ResearchGate. [Link]

  • S[N]2 Reactions in Dipolar Aprotic Solvents. II. Direct Displacement Reactions of Substituted Benzyl Chlorides with Halide. CORE. [Link]

  • Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. MDPI. [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]

  • Analysis of solvent effect on SN2 reactions by different theoretical models. ResearchGate. [Link]

  • Finkelstein Reaction of (Chloromethyl)dimethyl(phenyl)silane with Sodium Iodide. ChemSpider SyntheticPages. [Link]

  • Nucleophilic Substitution Reactions. BITS Pilani. [Link]

  • 14.3: Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon. Chemistry LibreTexts. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]

  • 9.3: Factors That Affect Sₙ2 Reactions. Chemistry LibreTexts. [Link]

  • Effect of Allylic Groups on SN2 Reactivity. PMC. [Link]

  • Factors Affecting the Rates of SN1 and SN2 Reactions. St. Paul's Cathedral Mission College. [Link]

  • Finkelstein reaction. Wikipedia. [Link]

  • Chapter 7 Alkyl Halides and Nucleophilic Substitution. University of Calgary. [Link]

  • Chloromethyl chlorosulfate: A new, catalytic method of preparation and reactions with some nucleophiles. ResearchGate. [Link]

  • Finkelstein Reaction. Organic Chemistry Portal. [Link]

  • Finkelstein reaction – Knowledge and References. Taylor & Francis Online. [Link]

  • Finkelstein Reaction. J&K Scientific LLC. [Link]

  • Nucleophilic Substitution Reactions. SlidePlayer. [Link]

  • Chlorobenzene is less reactive than methyl chloride towards a nucleophilic substitution reaction. Why? Quora. [Link]

  • 8.3: Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts. [Link]

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Technical Support Center: Optimizing Coupling Reactions with 2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing reaction conditions involving 2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights and troubleshoot challenges encountered during coupling reactions with this versatile reagent.

Technical Overview

2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide is a highly reactive alkylating agent. Its utility stems from the electrophilic chloromethyl group at the C2 position of the imidazole ring. The N,N-dimethylsulfonamide group at the N1 position is a strong electron-withdrawing group, which influences the overall electronic properties and stability of the molecule. Understanding its reactivity is key to successful coupling.

The primary reaction pathway is a bimolecular nucleophilic substitution (SN2) reaction, where a nucleophile attacks the methylene carbon, displacing the chloride ion.[1] The efficiency of this process is highly dependent on the nucleophilicity of the coupling partner, the choice of base and solvent, and the reaction temperature.

Safety Precautions: 2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide is a reactive alkylating agent and should be handled with care. It is harmful if swallowed, in contact with skin, or inhaled.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of reactivity for this compound? A1: The primary mode of reactivity is nucleophilic substitution at the chloromethyl group. The carbon atom of the CH₂Cl group is electrophilic and readily attacked by a wide range of nucleophiles (N-, O-, S-, and C-based). This reaction typically follows an SN2 mechanism.[3]

Q2: What types of nucleophiles can be coupled with this reagent? A2: A broad range of nucleophiles can be used, including primary and secondary amines, phenols, thiols, and carbanions. The success of the reaction depends on the nucleophile's intrinsic reactivity and steric hindrance.

Q3: How does the N,N-dimethyl-1-sulfonamide group affect the reaction? A3: The sulfonamide is a strong electron-withdrawing group. This has two main effects:

  • It deactivates the imidazole ring towards electrophilic attack, preventing side reactions on the ring itself.

  • It can influence the stability of the molecule. Under harsh basic conditions, hydrolysis of the sulfonamide group can occur, although this is generally less favorable than the desired SN2 reaction.[4]

Q4: Can this reagent participate in other types of reactions, like cross-coupling? A4: While the primary reactivity is as an alkylating agent, the imidazole core can potentially participate in metal-catalyzed cross-coupling reactions. However, this would typically require modification of the imidazole ring (e.g., halogenation at C4 or C5) and is not the intended use of the chloromethyl functionality.[5][6]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Problem Area: Low or No Product Conversion

Q: My reaction shows very low conversion, or I've only recovered starting material. What are the most likely causes? A: Low conversion is a common issue that can typically be traced back to one of four key areas: the base, the solvent, the reactivity of the nucleophile, or the reaction conditions. A systematic approach is the best way to diagnose the problem.

troubleshooting_workflow start Low Conversion Observed base 1. Evaluate Base Selection start->base Is the base strong enough to deprotonate the nucleophile? solvent 2. Assess Solvent System base->solvent Is the solvent appropriate for an SN2 reaction? nucleophile 3. Check Nucleophile Reactivity solvent->nucleophile Is the nucleophile sterically hindered or weakly nucleophilic? conditions 4. Optimize Conditions (Temp & Time) nucleophile->conditions Is more thermal energy or time required? success Reaction Optimized conditions->success

Caption: Troubleshooting logic for low conversion.

Q: How do I choose the right base for my nucleophile? A: The base's role is to deprotonate your nucleophile, making it anionic and thus more reactive. The choice of base is critical and depends on the pKa of your nucleophile.[1]

  • For strongly acidic nucleophiles (e.g., phenols, thiols, pKa < 12): Weaker inorganic bases are often sufficient and easier to handle. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. Cs₂CO₃ is often reported to be highly effective, potentially due to the higher solubility of its salts in organic solvents.[1]

  • For weakly acidic nucleophiles (e.g., aliphatic amines, some amides, pKa > 15): A strong base is required for complete deprotonation. Sodium hydride (NaH) is a common choice but requires strictly anhydrous conditions and an aprotic solvent like THF or DMF.[1] Using a weaker base in this scenario is a primary cause of reaction failure.

BaseTypeTypical SolventsKey Considerations
K₂CO₃ Weak/ModerateDMF, AcetonitrileGood for phenols, thiols, and some heterocycles. Easy to handle.[1]
Cs₂CO₃ Weak/ModerateDMF, Acetonitrile, DioxaneOften gives higher yields than K₂CO₃ due to better solubility and the "cesium effect".[1]
NaH (60% in oil)StrongTHF, DMF (anhydrous)For weakly acidic nucleophiles. Requires inert atmosphere and anhydrous conditions. Handle with extreme care.[1]
KOt-Bu StrongTHF, DioxaneA strong, non-nucleophilic base. Useful but can promote elimination side reactions with certain substrates.[7]

Q: What is the optimal solvent for this coupling reaction? A: Since this is an SN2 reaction, a polar aprotic solvent is almost always the best choice.[3] These solvents can dissolve the nucleophilic salt but do not solvate the nucleophile itself, leaving it "free" and highly reactive.[8]

  • Recommended Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are excellent choices. They effectively solvate the cation (e.g., K⁺, Na⁺) from the base, enhancing the nucleophilicity of the anion.[1][9]

  • Solvents to Avoid: Polar protic solvents like ethanol, methanol, or water should be avoided. They will form hydrogen bonds with the nucleophile, creating a solvent shell that stabilizes it and dramatically slows down the reaction rate.[8][9] Non-polar solvents like toluene or hexane are generally poor choices as they cannot effectively dissolve the ionic reagents.[10]

Problem Area: Formation of Side Products

Q: My TLC shows my desired product, but also several other spots. What are the likely side reactions? A: Side product formation usually arises from the inherent reactivity of the starting materials or impurities.

  • Hydrolysis of the Chloromethyl Group: If there is residual water in your solvent or on your glassware, the chloromethyl group can hydrolyze to the corresponding alcohol (2-(Hydroxymethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide). This byproduct will be more polar than your starting material.

  • Elimination: While less common for this specific substrate, a strong, sterically hindered base like potassium tert-butoxide could potentially promote elimination, especially at higher temperatures.

  • Di-alkylation: If your nucleophile has multiple reactive sites (e.g., a primary amine), you may see formation of a di-substituted product where two molecules of the imidazole reagent have reacted.[11] To avoid this, use a slight excess of the amine relative to the alkylating agent.

  • Degradation: Prolonged reaction times at high temperatures (>100 °C) can lead to decomposition of the starting material or product, often resulting in a darkened reaction mixture.[1]

side_reactions reagents Starting Materials 2-(Chloromethyl)-imidazole-sulfonamide + Nucleophile product {Desired Product|S N 2 Coupling} reagents->product  Optimal Conditions (Anhydrous, Correct Stoichiometry, Controlled Temperature) hydrolysis {Side Products|Hydrolysis (H₂O)|Di-alkylation (Excess Reagent)|Degradation (High Temp)} reagents->hydrolysis  Sub-optimal Conditions

Caption: Pathways to desired product vs. side products.

Q: How can I minimize the formation of these byproducts? A:

  • Ensure Anhydrous Conditions: Flame-dry your glassware under vacuum and use anhydrous solvents to prevent hydrolysis.[12]

  • Control Stoichiometry: For nucleophiles like primary amines, use a slight excess (1.1-1.2 equivalents) of the amine to minimize di-alkylation. For other nucleophiles, using a 1:1 ratio is typically sufficient.

  • Optimize Temperature: Start your reaction at room temperature. If it is too slow, gently heat to 40-60 °C. Avoid excessively high temperatures unless necessary, and monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.[13]

Experimental Protocols

General Protocol for N-Alkylation with 2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide

This protocol is a general starting point for the coupling of a generic amine nucleophile. It should be optimized for each specific substrate.

Materials:

  • 2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide (1.0 equiv)

  • Amine/Phenol/Thiol Nucleophile (1.1 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the nucleophile (1.1 mmol) and potassium carbonate (2.0 mmol).

  • Add anhydrous DMF (5-10 mL) via syringe.

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of 2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide (1.0 mmol) in anhydrous DMF (2 mL) dropwise to the mixture.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. If the reaction is slow, it can be gently heated to 50-60 °C. Reactions are typically complete within 4-16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water (50 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

References

  • Bellesia, F., De Buyck, L., Ghelfi, F., & Pagnoni, U. M. (2000). A General and Efficient Synthesis of 2-Substituted Imidazoles. Synthesis, 2000(12), 1743-1746.
  • University of Illinois Springfield. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Retrieved from [Link]

  • Grimmett, M. R. (1994). N-Alkylation of imidazoles. University of Otago. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • Silva, F. M., et al. (2014). Solvent effect on the PES for the SN2 reaction of Br- and CH3Cl. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]

  • Jessop, P. G., et al. (2009). Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium. Green Chemistry, 11(4), 449-457. Retrieved from [Link]

  • Gazitúa, M., et al. (2019). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. IntechOpen. DOI: 10.5772/intechopen.89223. Retrieved from [Link]

  • Diebold, J. J., & Gaither, K. R. (1990). U.S. Patent No. US5011934A: Process for preparing 1-alkylimidazoles. Google Patents.
  • Al-Tel, T. H., et al. (2019). Optimization of N-alkylation in the Synthesis of Methotrexate and Pteridine-based Derivatives Under Microwave-Irradiation. ResearchGate. Retrieved from [Link]

  • Fan, Z., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry, 61(15), 3658-3665. DOI: 10.1021/jf3053934. Retrieved from [Link]

  • Wang, C., et al. (2022). Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Angewandte Chemie International Edition, 61(43), e202210483. DOI: 10.1002/anie.202210483. Retrieved from [Link]

  • European Patent Office. (2020). EP 3583094 B1: Process for the preparation of 2-cyanoimidazole compounds. Google Patents.
  • Food Safety Commission of Japan. (2004). Evaluation Report Cyazofamid. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Pesticides - Fact Sheet for Cyazofamid. Retrieved from [Link]

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Technical Support Center: Stability of 2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide in Common Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. The unique structure of this molecule, featuring a reactive chloromethyl group on an imidazole ring and a sulfonamide functional group, presents specific challenges regarding its stability in solution. Understanding these stability issues is crucial for obtaining reliable and reproducible experimental results. This guide provides insights into potential degradation pathways, troubleshooting advice for common experimental problems, and practical protocols for assessing the stability of this compound in your own laboratory settings.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide that influence its stability?

A1: There are two primary functional groups that dictate the reactivity and potential instability of this molecule:

  • The 2-(Chloromethyl)-1H-imidazole moiety: The chloromethyl group is a potent electrophile, making the methylene carbon susceptible to nucleophilic attack. This is a common reactive site in many organic molecules and can lead to substitution reactions, particularly in the presence of nucleophilic solvents or solutes.[1][2][3]

  • The N,N-dimethyl-1-sulfonamide group: Sulfonamides are generally stable to hydrolysis under neutral conditions.[4] However, they can be susceptible to cleavage under strongly acidic or basic conditions.[5][6]

Q2: In what types of solvents should I be most cautious about stability?

A2: You should exercise caution when using nucleophilic and protic solvents.

  • Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as nucleophiles, potentially displacing the chloride in the chloromethyl group to form hydroxyl or alkoxy derivatives. Water, in particular, can lead to hydrolysis.

  • Nucleophilic Aprotic Solvents (e.g., DMSO, DMF): While aprotic, these solvents can also participate in or facilitate degradation reactions. For instance, DMSO can be oxidized and may contain water, which can contribute to hydrolysis.

  • Aqueous Buffers: The pH of aqueous buffers is a critical factor. Strongly acidic or basic buffers are likely to promote the degradation of the sulfonamide group.[6]

Q3: What are the recommended storage conditions for stock solutions?

A3: To maximize the shelf-life of your stock solutions, we recommend the following:

  • Solvent Choice: For long-term storage, use a non-nucleophilic, aprotic solvent such as anhydrous acetonitrile or toluene, if solubility permits.

  • Temperature: Store stock solutions at -20°C or -80°C.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.

  • Protection from Light: Store solutions in amber vials or protected from light to prevent potential photodegradation.

Q4: What are the potential degradation pathways and products?

A4: The primary degradation pathway is likely to be the nucleophilic substitution of the chloride on the chloromethyl group. Depending on the solvent and other components in the solution, this could lead to the formation of various degradants. The sulfonamide bond is generally more stable but can be cleaved under harsh conditions.[7][8]

Part 2: Troubleshooting Guide

Issue: My experimental results are inconsistent and not reproducible over time.

  • Potential Cause: This is a classic sign of compound instability in your experimental medium. The concentration of the active compound may be decreasing over the course of your experiment.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution of the compound for each experiment.

    • If the issue persists, your compound may be degrading in the assay buffer or cell culture medium.

    • Perform a time-course stability study (see Protocol 2) in your experimental medium to quantify the rate of degradation.

    • If degradation is confirmed, consider reducing the incubation time of your experiment or preparing the final dilution of the compound immediately before use.

Issue: I observe new peaks in my HPLC/LC-MS analysis of an older solution.

  • Potential Cause: The appearance of new peaks is a strong indicator of the formation of degradation products.

  • Troubleshooting Steps:

    • Analyze a freshly prepared solution by HPLC/LC-MS to obtain a reference chromatogram.

    • Compare this to the chromatogram of the older solution. Note the retention times and mass-to-charge ratios of the new peaks.

    • The new peaks likely correspond to degradants. A forced degradation study (see Protocol 1) can help to intentionally generate and identify these products.[9][10]

Issue: The biological/chemical activity of my compound solution has decreased.

  • Potential Cause: A loss of activity suggests that the parent compound has degraded into less active or inactive byproducts.

  • Troubleshooting Steps:

    • Always use a freshly prepared solution for your experiments.

    • Confirm the concentration and purity of your stock solution before use.

    • If you suspect degradation, perform a stability analysis as described in the protocols below.

Part 3: Experimental Protocols for Stability Assessment

These protocols are designed to be general and should be adapted to your specific laboratory capabilities and the analytical methods available.

Protocol 1: Forced Degradation Study to Identify Potential Degradants

This study intentionally exposes the compound to harsh conditions to accelerate degradation and identify potential breakdown products.[11][12]

  • Preparation: Prepare a stock solution of 2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix an aliquot with 0.1 N NaOH and incubate at 60°C for 24 hours. Neutralize with an equivalent amount of acid before analysis.

    • Oxidative Degradation: Mix an aliquot with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples, along with a control sample (untreated stock solution), by LC-MS or another suitable stability-indicating method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Identify the major degradation products and their mass-to-charge ratios to hypothesize their structures.

Protocol 2: Time-Course Stability Study in a Chosen Solvent

This protocol helps to determine the rate of degradation in a specific solvent or experimental medium under your typical experimental conditions.

  • Solution Preparation: Prepare a solution of the compound in your solvent of interest (e.g., DMSO, cell culture medium) at the concentration you would typically use in your experiments.

  • Time Points: Store the solution under your standard experimental conditions (e.g., 37°C in an incubator).

  • Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution. Immediately quench any further degradation by dilution in a cold, non-reactive solvent or by freezing at -80°C.

  • Analysis: Analyze all samples from the different time points together using a validated HPLC method.[13]

  • Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the percentage of the remaining parent compound against time to determine the stability profile.

Part 4: Data Interpretation and Best Practices

Analyzing Stability Data

The results from your stability studies can be summarized in a table for easy comparison.

ConditionSolventTemperature (°C)Duration (h)% DegradationMajor Degradants (m/z)
Acidic0.1 N HCl6024DataData
Basic0.1 N NaOH6024DataData
Oxidative3% H₂O₂2524DataData
ThermalAcetonitrile6024DataData
PhotolyticAcetonitrile2524DataData
ExperimentalYour SolventYour Temp24DataData

General Recommendations for Handling and Use

  • Always use high-purity, anhydrous solvents when preparing stock solutions for long-term storage.

  • When preparing aqueous solutions, use freshly prepared buffers.

  • For sensitive experiments, it is always best to use a freshly prepared solution of the compound.

  • If you must store solutions, do so at low temperatures and protected from light.

  • Be mindful of the potential for instability when interpreting experimental results, especially if solutions are not freshly prepared.

Part 5: Visualizing Degradation and Workflows

G cluster_0 Potential Degradation Pathway A 2-(Chloromethyl)-n,n-dimethyl- 1h-imidazole-1-sulfonamide B Hydroxymethyl Derivative (Hydrolysis Product) A->B H₂O C Other Nucleophilic Substitution Products A->C Nu⁻ D Sulfonamide Cleavage (Harsh Conditions) A->D Strong Acid/Base

Caption: Potential degradation pathways for 2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide.

G cluster_1 Time-Course Stability Study Workflow start Prepare Solution in Test Solvent timepoint_0 Time = 0 h (Sample & Analyze) start->timepoint_0 timepoint_n Time = 1, 2, 4, 8, 24 h (Sample at each point) start->timepoint_n analysis Analyze All Samples by HPLC timepoint_0->analysis timepoint_n->analysis plot Plot % Remaining vs. Time analysis->plot

Caption: Experimental workflow for a time-course stability study.

References

  • Reactivity and Mechanism in the Hydrolysis of β-Sultams. ACS Publications.
  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PMC.
  • Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications (RSC Publishing).
  • Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. Published August 8, 2022.
  • Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie - TUM.
  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Published August 18, 2022.
  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. Published April 23, 2023.
  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. Benchchem.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.
  • Mechanism of Bonding Reactive Dyes with Copolymer (chloromethyl)oxirane-1H-imidazole cationised Cellulose. MDPI. Published July 2, 2022.
  • RU2597787C2 - Method for quantitative determination of imidazole derivatives (imidazoline group). Google Patents.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Published January 17, 2013.
  • Validated Method for the Determination of Five Membered Heterocyclic Polar Compound Imidazole in Drug Substances Using Capillary Electrophoresis. Published January 12, 2022.
  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Published March 1, 2023.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC.
  • N-(2-CHLOROMETHYL-1-METHYL-1H-BENZIMIDAZOLE-5-ACYL). EPO. Published May 15, 2019.
  • Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways. ResearchGate. Published August 2022.
  • PROCESS FOR THE PREPARATION OF 2-CYANOIMIDAZOLE COMPOUNDS. European Patent Office - EP 3583094 B1. Published February 23, 2018.
  • Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Semantic Scholar. Published June 1, 2019.
  • Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. Journal of Agricultural and Food Chemistry - ACS Publications. Published February 18, 2013.
  • CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide. Google Patents.
  • Reaction strategies for synthesis of imidazole derivatives: a review. Semantic Scholar.
  • Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. ResearchGate. Published April 11, 2016.

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Technical Support Center: Preventing Unwanted N-Desulfonylation in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the premature loss of sulfonyl protecting groups (e.g., Tosyl, Mesyl, Nosyl) during complex multi-step syntheses.

While the sulfonamide moiety is generally highly stable across a wide pH range[1], its N–S bond can become a critical liability during downstream transformations. We do not treat N-desulfonylation as a random experimental failure; rather, it is a predictable mechanistic consequence of Single Electron Transfer (SET), specific nucleophilic attacks, or excessive thermal/basic stress. This guide provides field-proven causality, strategic interventions, and self-validating protocols to preserve your N-sulfonyl groups.

Part 1: Troubleshooting FAQs (Mechanistic Causality & Solutions)

Q1: Why does my N-Tosyl (Ts) group cleave during Suzuki-Miyaura cross-coupling, and how do I prevent it? Causality: High temperatures combined with strong bases (e.g., NaOH, KOH, or alkoxides) hydrolyze the sulfonamide. The N–S bond is electrophilic; under forcing basic conditions, hydroxide or alkoxide ions attack the sulfur atom, leading to irreversible N-desulfonylation. Solution: Switch to milder, non-nucleophilic inorganic bases. Utilizing bases like K2​CO3​ or K3​PO4​ prevents the desulfonylation of sensitive cores while still facilitating the transmetalation step of the cross-coupling[2]. Additionally, lower the reaction temperature to 80°C and use a highly active palladium catalyst (e.g., Pd(dppf)Cl2​ ) to compensate for the milder base.

Q2: How do I prevent N-desulfonylation when performing a reduction (e.g., ester to alcohol) elsewhere in the molecule? Causality: Sulfonamides are highly susceptible to reductive cleavage via Single Electron Transfer (SET)[3]. Reagents like dissolving metals ( Na/NH3​ ), SmI2​ , or strong hydride donors ( LiAlH4​ at reflux) donate electrons into the low-lying LUMO of the sulfonyl group. This generates an N-centered radical and a sulfinate anion, irreversibly cleaving the bond. Solution: Use chemoselective, milder hydride donors. NaBH4​ , DIBAL-H (at -78°C), or LiBH4​ will reduce esters and aldehydes without transferring single electrons to the sulfonamide. If LiAlH4​ is strictly required, the reaction must be kept at or below 0°C to kinetically favor carbonyl reduction over N–S bond cleavage.

Q3: I am using photoredox catalysis for a late-stage functionalization. Why is my N-Tosyl group falling off? Causality: Many modern photoredox catalysts, particularly heteroleptic copper(I) complexes like [Cu(dq)(BINAP)]BF4​ , are explicitly designed to act as strong reductants in their excited state. They transfer an electron to the benzenesulfonyl group, triggering rapid N-desulfonylation[4]. Solution: Ensure the excited-state oxidation potential of your photocatalyst is lower than the reduction potential of the sulfonamide (approx. -1.8 V to -2.2 V vs SCE). If strong photoredox conditions are unavoidable, switch your protecting group from an aryl sulfonyl (Ts) to an alkyl sulfonyl like Mesyl (Ms). Mesyl lacks the extended π -system that facilitates SET, making it significantly more resistant to photoredox cleavage.

Q4: My N-Nosyl (o-nitrobenzenesulfonyl) group is prematurely cleaving during a substitution reaction. What is going wrong? Causality: The Nosyl group is exceptionally electrophilic due to the strongly electron-withdrawing ortho-nitro group. While it is designed to be cleaved by thiols via a Meisenheimer complex, it can also be prematurely cleaved by primary or secondary amines acting as nucleophiles during downstream steps. Solution: Strictly exclude thiolate nucleophiles. If an amine base is needed for your substitution step, use a highly sterically hindered tertiary amine like DIPEA (N,N-diisopropylethylamine) or 2,6-lutidine. These bases provide necessary proton scavenging without the nucleophilicity required to attack the Nosyl sulfur atom. Furthermore, the addition of specific scavengers or water can sometimes suppress unwanted intramolecular trapping during sensitive deprotection/desulfonylation sequences[5].

Part 2: Data Presentation – Stability Matrix

The following table summarizes the quantitative and qualitative stability profiles of common N-sulfonyl groups, allowing you to strategically select the correct protecting group based on your downstream synthetic route.

Sulfonyl GroupAcid StabilityBase StabilityReductant StabilityNucleophile StabilityPrimary Prevention Strategy for Downstream Steps
Tosyl (Ts) HighModerate (Cleaves >100°C with KOH)Low (Cleaves via SET / SmI2​ )HighUse K2​CO3​ instead of KOH; avoid photoredox/SET conditions.
Mesyl (Ms) HighModerateModerate (Resists mild SET)HighPreferred over Ts if mild photoredox conditions are required.
Nosyl (Ns) HighModerateLowVery Low (Cleaves with thiols)Strictly avoid thiols and unhindered primary/secondary amines.
Triflyl (Tf) HighLowLowLowUse only when extreme electron withdrawal is required on nitrogen.
SES HighHighHighHigh (Except Fluoride)Highly robust alternative; avoid TBAF/TASF unless deprotecting.

Note: SES = 2-(Trimethylsilyl)ethanesulfonyl.

Part 3: Mandatory Visualizations

G Substrate N-Sulfonyl Amine (Target Molecule) Reductive Single Electron Transfer (Photoredox / SmI2) Substrate->Reductive Reductive Conditions Nucleophilic Nucleophilic Attack (Strong Base / Thiols) Substrate->Nucleophilic Nucleophilic Conditions Radical N-Centered Radical + Sulfinate Anion Reductive->Radical Meisenheimer Meisenheimer Complex (e.g., Nosyl group) Nucleophilic->Meisenheimer Cleaved Unwanted Cleavage (Free Amine) Radical->Cleaved Meisenheimer->Cleaved Intervention1 Intervention: Use mild hydrides or switch to Mesyl (Ms) Intervention1->Reductive Intervention2 Intervention: Use K2CO3, avoid primary amines Intervention2->Nucleophilic

Mechanistic pathways of unwanted N-desulfonylation and targeted intervention strategies.

DecisionTree Start Select N-Sulfonyl Group Q1 Are strong reductants or photoredox used downstream? Start->Q1 Q2 Are strong nucleophiles or thiols used downstream? Start->Q2 YesRed Avoid Ts/Tf. Use SES or Mesyl. Q1->YesRed Yes NoRed Ts is generally safe. Q1->NoRed No YesNuc Avoid Nosyl (Ns). Use Ts or Mesyl. Q2->YesNuc Yes NoNuc Nosyl (Ns) can be used. Q2->NoNuc No

Strategic decision tree for selecting N-sulfonyl protecting groups based on downstream conditions.

Part 4: Experimental Protocols

Chemoselective Suzuki-Miyaura Coupling Preserving N-Tosyl Groups

Objective: Perform a C–C cross-coupling on a halogenated N-Tosyl heterocycle (e.g., 5-bromo-1-tosyl-1H-indole) without hydrolyzing the N-Ts bond. Self-Validating System: This protocol incorporates an in-process TLC/LCMS check at 2 hours. If desulfonylation begins occurring, the free amine will exhibit a significantly lower Rf​ (TLC) and a distinct mass shift (-154 Da for Ts), allowing the chemist to immediately halt the reaction and adjust the temperature before complete batch loss.

Step-by-Step Methodology:

  • Reagent Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon. Add the N-Tosyl aryl bromide (1.0 equiv), the aryl boronic acid (1.2 equiv), and Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv).

  • Base Selection (Critical Step): Add anhydrous K2​CO3​ (2.0 equiv). Do not use NaOH, KOH, or Ba(OH)2​ , as these strong nucleophiles will attack the sulfonyl group at elevated temperatures.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v) to achieve a 0.2 M substrate concentration. The mild basicity of K2​CO3​ in this solvent system is sufficient for boronic acid activation without triggering sulfonamide hydrolysis.

  • Temperature Control: Heat the reaction mixture to exactly 80°C. Do not exceed 85°C. The kinetic barrier for N-desulfonylation with carbonate is high enough at 80°C that the cross-coupling cycle will complete chemoselectively.

  • In-Process Control (IPC): At t=2 hours , sample 10 μL of the reaction mixture. Dilute in EtOAc, wash with water, and analyze via LCMS. You should observe the cross-coupled product mass with the Ts group intact.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with saturated aqueous NH4​Cl (to neutralize the carbonate base gently without strong acid), followed by brine. Dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

Part 5: References

  • Visible-Light-Mediated N-Desulfonylation of N-Heterocycles Using a Heteroleptic Copper(I) Complex as a Photocatalyst | The Journal of Organic Chemistry - ACS Publications. acs.org. URL:

  • Electrically-driven N(sp2)-C(sp2/3) bond cleavage in sulfonamides - CORE. core.ac.uk. URL:

  • Buy 1-Thiophen-2-YL-1-tosylmethyl isocyanide (EVT-14265427) - EvitaChem. evitachem.com. URL:

  • stability issues of 4-Amino-3-methoxybenzenesulfonamide in solution - Benchchem. benchchem.com. URL:

  • Total Synthesis and Anti-Cancer Activity of All Known Communesin Alkaloids and Related Derivatives - DSpace@MIT. mit.edu. URL:

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Validation & Comparative

A Researcher's Guide to the NMR Spectral Assignment of 2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of synthetic chemistry and drug development, the unambiguous structural confirmation of novel molecules is a cornerstone of rigorous scientific practice. For compounds like 2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide, which serves as a potential building block in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for characterization. This guide provides an in-depth, predictive analysis and a comprehensive experimental workflow for the complete ¹H and ¹³C NMR spectral assignment of this target molecule.

Part 1: Predictive ¹H and ¹³C NMR Analysis

A thorough analysis of the molecular structure is the first step in predicting its NMR spectrum. By dissecting the electronic environment of each nucleus, we can estimate its chemical shift (δ), multiplicity, and, for protons, its integration.

Molecular Structure and Atom Numbering:

To ensure clarity in our assignments, we will use the following numbering scheme for the key atoms in 2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide.

Caption: Numbering scheme for 2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments.

  • Imidazole Ring Protons (H-4 and H-5): The protons on the imidazole ring are in a heteroaromatic system. Their chemical shifts are influenced by the electron-withdrawing sulfonamide group at N-1 and the chloromethyl group at C-2. Typically, imidazole protons appear between 7.0 and 8.0 ppm.[1][2] The H-5 proton is expected to be slightly downfield from H-4 due to the deshielding effect of the adjacent sulfonamide-bearing nitrogen. They should appear as doublets due to coupling with each other.

  • Chloromethyl Protons (-CH₂Cl): The methylene protons are adjacent to an electronegative chlorine atom and the C-2 of the imidazole ring. This environment will cause a significant downfield shift. A typical range for protons on a carbon adjacent to a chlorine is 3.5-4.5 ppm.[3][4] This signal is expected to be a singlet as there are no adjacent protons.

  • N,N-Dimethyl Protons (-N(CH₃)₂): The six protons of the two methyl groups on the sulfonamide nitrogen are equivalent. The N,N-dimethylsulfamoyl group is electron-withdrawing, which will shift these protons downfield compared to a simple amine.[5] Their signal should appear as a singlet in the range of 2.8-3.5 ppm.

Predicted ¹³C NMR Spectrum

The molecule has five unique carbon atoms, which should give rise to five signals in the broadband proton-decoupled ¹³C NMR spectrum.

  • Imidazole Ring Carbons (C-2, C-4, C-5): Aromatic and heteroaromatic carbons typically resonate between 110 and 160 ppm.

    • C-2: This carbon is bonded to two nitrogen atoms and the chloromethyl group. It is expected to be the most downfield of the ring carbons. In simple imidazole, the C-2 carbon appears around 136 ppm.[6][7] The substituents in our target molecule will likely shift this further.

    • C-4 and C-5: These carbons are each bonded to one nitrogen and one carbon. Their chemical shifts are expected to be in the 120-130 ppm range.[8] Tautomerism in some imidazole systems can lead to signal broadening, but the N1-sulfonamide group should prevent this, resulting in sharp signals.[9]

  • Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group is attached to an electronegative chlorine atom, which will shift it downfield. The typical range for such a carbon is 40-50 ppm.[10]

  • N,N-Dimethyl Carbons (-N(CH₃)₂): The two methyl carbons are equivalent and will appear as a single signal. The attachment to nitrogen shifts them into the 35-45 ppm range.

Summary of Predicted Spectral Data

The following table summarizes the predicted ¹H and ¹³C NMR data. These values serve as a hypothesis to be tested against experimental data.

Atom Label Predicted ¹H Shift (δ, ppm) ¹H Multiplicity ¹H Integration Predicted ¹³C Shift (δ, ppm) Rationale / Notes
H-5 / C-5~7.8 - 8.2Doublet (d)1H~125 - 135Deshielded by adjacent N1-sulfonamide.
H-4 / C-4~7.2 - 7.6Doublet (d)1H~120 - 130Standard imidazole region.
-CH₂Cl~4.6 - 5.0Singlet (s)2H~40 - 50Deshielded by adjacent Cl and imidazole ring.
-N(CH₃)₂~3.0 - 3.4Singlet (s)6H~37 - 42Typical for dimethylsulfonamide group.
C-2---~145 - 155Most deshielded ring carbon, attached to two N atoms.

Part 2: Experimental Design for Spectral Acquisition and Validation

To validate the predicted assignments, a systematic experimental approach is required. This involves careful sample preparation and a suite of 1D and 2D NMR experiments.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the purified compound for ¹H NMR and 50-100 mg for ¹³C NMR.[11][12]

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial.[13][14] CDCl₃ is a good first choice for many organic molecules.

  • Transfer the solution to a 5 mm NMR tube, ensuring the sample height is approximately 4-5 cm.[12][14]

  • If an exact chemical shift reference is needed, a small amount of an internal standard like tetramethylsilane (TMS) can be added (typically pre-mixed with the solvent).[11] Otherwise, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm).[15][16]

2. NMR Data Acquisition:

  • Acquire spectra on a spectrometer with a field strength of at least 400 MHz for optimal resolution.

  • ¹H NMR: Acquire a standard 1D proton spectrum. A sufficient number of scans should be used to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a broadband proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans will be necessary.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is useful to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (like C-2) will be absent.

  • 2D COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled.[17][18] It will show a cross-peak between H-4 and H-5, confirming their connectivity.[19][20]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment identifies direct one-bond correlations between protons and carbons.[21][22] It is a highly sensitive technique that will definitively link each proton signal to its directly attached carbon (H-4 to C-4, H-5 to C-5, -CH₂Cl protons to the -CH₂Cl carbon, and -N(CH₃)₂ protons to the methyl carbons).[23]

Part 3: A Self-Validating Workflow for Spectral Assignment

The combination of 1D and 2D NMR experiments creates a self-validating system for structural elucidation. The proposed workflow ensures that each assignment is supported by multiple pieces of evidence.

G cluster_prediction Predictive Analysis cluster_experiment Experimental Acquisition cluster_assignment Data Interpretation & Assignment A Analyze Molecular Structure B Predict 1H Shifts & Multiplicities A->B C Predict 13C Shifts A->C D Prepare Sample (10-20 mg in 0.6 mL CDCl3) E Acquire 1D 1H & 13C Spectra D->E F Acquire 2D COSY & HSQC Spectra E->F G Assign 1H Signals (Integration & Multiplicity) E->G I Assign 13C Signals (DEPT-135) E->I H Confirm 1H-1H Connectivity with COSY (H-4 to H-5) F->H J Correlate 1H-13C Pairs with HSQC F->J G->H G->J K Final Validated Assignment Table H->K I->J J->K

Caption: Workflow for the unambiguous NMR spectral assignment.

By following this workflow, a researcher can move from a theoretical prediction to a fully validated and assigned spectrum. The COSY spectrum will confirm the H-4/H-5 coupling, and the HSQC spectrum will provide undeniable links between the proton and carbon frameworks, leaving no ambiguity in the final assignments. This rigorous approach exemplifies the principles of scientific integrity and ensures the generation of trustworthy, high-quality data essential for publication and further research.

References

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • Wikipedia. Heteronuclear single quantum coherence spectroscopy. [Link]

  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]

  • Columbia University, NMR Core Facility. HSQC and HMBC. [Link]

  • Taylor & Francis. Heteronuclear single quantum coherence – Knowledge and References. [Link]

  • Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • Columbia University, NMR Core Facility. COSY. [Link]

  • ACS Publications, Macromolecules. (2009, September 18). 1H and 13C NMR Spectra of Highly Branched Poly(4-chloromethylstyrene). Signal Assignment, Structure Characterization, and a SCVP Kinetics Study. [Link]

  • CEITEC. Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). [Link]

  • csbsju.edu. NMR - COSY Spectra. [Link]

  • ResearchGate. 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). [Link]

  • PubMed. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A. [Link]

  • TÜBİTAK Academic Journals. (2003, January 1). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • ResearchGate. Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. [Link]

  • PMC. Unusual 1H NMR chemical shifts support (His) Cɛ1—H⋅⋅⋅O C H-bond: Proposal for reaction-driven ring flip mechanism in serine protease catalysis. [Link]

  • University of Manitoba. NMR Chemical Shifts. [Link]

  • University of Illinois Urbana-Champaign. (2023, August 29). Small molecule NMR sample preparation. [Link]

  • SpectraBase. Imidazole - Optional[1H NMR] - Chemical Shifts. [Link]

  • PMC. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • ResearchGate. (2026, March 5). Substituent effects of theN,N-dimethyl- sulfamoyl group on the1H and13C NMR spectra of positional isomers of quinolines. [Link]

  • ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • ACS Publications, Crystal Growth & Design. (2008, September 30). 1H, 13C, and 15N Solid-State NMR Studies of Imidazole- and Morpholine-Based Model Compounds Possessing Halogen and Hydrogen Bonding Capabilities. [Link]

  • Harvard University. (2011, March 29). Lecture 13: Experimental Methods. [Link]

  • SpectraBase. Imidazole - Optional[13C NMR] - Chemical Shifts. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • University of Washington. NMR Chemical Shifts. [Link]

  • PubChem. N,N-Dimethyl-1H-imidazole-1-sulfonamide. [Link]

  • ACS Publications, Organometallics. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Arabian Journal of Chemistry. (2010, October 1). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]

  • MDPI. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. [Link]

  • ScienceDirect. (2025, January 17). Density-dependent NMR chemical shifts of N,N-dimethylformamide in gaseous matrices. [Link]

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A Comparative Guide to LC-MS/MS Methods for Purity Assessment of 2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Purity in Drug Development

The purity of an active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy. For a novel compound like 2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide, a molecule with potential therapeutic applications, rigorous purity assessment is non-negotiable. Impurities, which can arise from the synthesis process, degradation, or storage, may be toxic, reduce the therapeutic effect, or cause unforeseen side effects.[1] Therefore, the development of a sensitive, specific, and reliable analytical method is a critical step in the journey from laboratory to clinic.

This guide will compare a primary, high-sensitivity LC-MS/MS method with a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, providing the experimental data and protocols necessary for informed decision-making in your analytical workflow.

Understanding the Analyte: 2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide

To develop an effective analytical method, we must first understand the physicochemical properties of the target molecule. 2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide is a heterocyclic compound containing an imidazole ring, a sulfonamide group, and a reactive chloromethyl moiety. This combination of functional groups dictates its chromatographic behavior and its response in a mass spectrometer. The presence of the basic imidazole ring and the polar sulfonamide group suggests that reverse-phase chromatography with an acidic mobile phase will yield good peak shape and retention. The chloromethyl group, while reactive, also contributes to the overall polarity of the molecule.

Method Comparison: LC-MS/MS vs. HPLC-UV

The choice of analytical technique is a balance of sensitivity, selectivity, and the specific requirements of the analysis.[2] While HPLC-UV is a workhorse in many quality control laboratories, LC-MS/MS offers unparalleled advantages for impurity profiling.

FeatureLC-MS/MSHPLC-UV
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation by chromatography, detection by UV absorbance.
Selectivity Very high; can distinguish between co-eluting compounds with different masses.Moderate; relies on chromatographic separation alone.
Sensitivity High (typically ng/mL to pg/mL).Lower (typically µg/mL to ng/mL).[2]
Information Provides molecular weight and structural information (from fragmentation).Provides retention time and quantitative data based on UV absorbance.
Impurity ID Can tentatively identify unknown impurities based on mass.Cannot identify unknown impurities without reference standards.
Robustness Can be more complex to operate and maintain.Generally more robust and widely available.[2]

Recommended LC-MS/MS Method for Purity Assessment

This optimized method is designed for high sensitivity and specificity, making it ideal for detecting trace-level impurities and for use in stability-indicating assays.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide test sample into a 10 mL volumetric flask.[2]

  • Dissolve and dilute to the mark with a diluent of 50:50 acetonitrile:water. This results in a stock solution of approximately 1 mg/mL.

  • Further dilute the stock solution with the diluent to a working concentration of 10 µg/mL for analysis.

2. Chromatographic Conditions:

  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 column (e.g., Waters Acquity UPLC HSS T3, 100 mm x 2.1 mm, 1.8 µm) for good retention of polar compounds.[3]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-9 min: 95% B

    • 9.1-10 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Parent Compound: To be determined based on the molecular weight of 2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide.

    • Potential Impurities: MRM transitions for expected impurities should be included (e.g., hydrolysis product where -Cl is replaced by -OH).

  • Source Parameters: Optimized for maximum signal of the parent compound (e.g., capillary voltage, source temperature, gas flows).

Rationale for Methodological Choices
  • C18 Column: The choice of a C18 stationary phase provides a versatile platform for the separation of a wide range of compounds. The specific selection of a column like the HSS T3 is due to its suitability for the retention of polar compounds, which is a characteristic of our analyte.[3]

  • Acidified Mobile Phase: The addition of formic acid to the mobile phase serves two purposes: it protonates the imidazole nitrogen, leading to better peak shape, and it enhances ionization efficiency in the ESI source.

  • Gradient Elution: A gradient is employed to ensure that both the main compound and any potential impurities, which may have a wide range of polarities, are eluted with good resolution and peak shape within a reasonable run time.

  • Tandem Mass Spectrometry (MS/MS): The use of MS/MS in MRM mode provides exceptional selectivity and sensitivity, allowing for the quantification of the target analyte and its impurities even at very low levels and in the presence of co-eluting matrix components.[4]

Visualization of the LC-MS/MS Workflow

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection Weighing Weigh API Dissolution Dissolve in Diluent Weighing->Dissolution Dilution Dilute to Working Conc. Dissolution->Dilution Injection Injection Dilution->Injection Column C18 Column Injection->Column Elution Gradient Elution Column->Elution Ionization ESI Source Elution->Ionization Quad1 Q1: Precursor Ion Selection Ionization->Quad1 Quad2 Q2: Fragmentation (CID) Quad1->Quad2 Quad3 Q3: Product Ion Selection Quad2->Quad3 Detector Detector Quad3->Detector Data_Analysis Data Analysis (Quantification & Purity) Detector->Data_Analysis Signal

Caption: Workflow for LC-MS/MS purity assessment.

Alternative Method: HPLC-UV

For routine quality control where high sensitivity is not paramount, an HPLC-UV method can be a robust and cost-effective alternative.

Experimental Protocol

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution as described for the LC-MS/MS method.

  • Dilute to a working concentration of approximately 100 µg/mL.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV or Photo-Diode Array (PDA) detector.

  • Column: C18 column (e.g., YMC-Triart C8, 250 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Isocratic Elution: A suitable isocratic mixture (e.g., 60:40 Mobile Phase A:Mobile Phase B) or a simple gradient may be used, optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 25 °C.[5]

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by measuring the UV spectrum of the analyte (e.g., 265 nm).[5]

Data Analysis for Purity

Purity is calculated using the area percent method:

% Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100

Forced Degradation Studies: A Key to a Stability-Indicating Method

A crucial aspect of purity assessment is ensuring the analytical method is "stability-indicating." This means the method can separate the intact API from any degradation products that may form under stress conditions.[6][7] Forced degradation studies are essential for this purpose and should be performed using the developed LC-MS/MS method.[8][9]

Forced Degradation Protocol

Subject the 2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[6]

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[6]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[6]

  • Thermal Degradation: Dry heat at 80°C for 48 hours.[6]

  • Photodegradation: Expose to UV light (as per ICH Q1B guidelines).[6]

Analyze the stressed samples alongside a control sample. The LC-MS/MS method should demonstrate the ability to resolve the main peak from all degradation product peaks.

Visualization of Degradation Pathways

Degradation_Pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products API 2-(Chloromethyl)-n,n-dimethyl- 1h-imidazole-1-sulfonamide Hydrolysis_Product Hydrolysis Product (-Cl -> -OH) Oxidized_Product Oxidized Impurities Other_Degradants Other Degradants Acid Acid Hydrolysis Acid->Hydrolysis_Product Base Base Hydrolysis Base->Hydrolysis_Product Oxidation Oxidation Oxidation->Oxidized_Product Heat Thermal Heat->Other_Degradants Light Photolytic Light->Other_Degradants

Caption: Potential degradation pathways under stress.

Conclusion

For the comprehensive purity assessment of 2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide, an LC-MS/MS method is unequivocally superior to HPLC-UV. Its heightened sensitivity and selectivity are crucial for detecting and identifying trace-level impurities that could impact the safety and efficacy of a final drug product. The ability of LC-MS/MS to provide molecular weight and structural information makes it an invaluable tool for characterizing unknown degradation products, a critical requirement for developing a robust, stability-indicating method.[1] While HPLC-UV remains a viable option for routine, less demanding analyses, the investment in developing and validating an LC-MS/MS method provides a more thorough and scientifically sound foundation for drug development and quality control.

References

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  • A very fast and simple method for the determination of sulfonamide residues in seawaters. Springer. Available at: [Link]

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A Comparative Analysis of the Antifungal Efficacy of 2-(Chloromethyl)-n,n-dimethyl-1H-imidazole-1-sulfonamide and Commercial Fungicides

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

In the ever-present battle against fungal pathogens, the emergence of resistance to conventional antifungal agents necessitates a continuous search for novel, more effective compounds. This guide provides a comprehensive comparative analysis of the antifungal efficacy of a novel imidazole-sulfonamide derivative, 2-(Chloromethyl)-n,n-dimethyl-1H-imidazole-1-sulfonamide, against a panel of commercially available fungicides. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of new antifungal therapies.

Introduction: The Imperative for Novel Antifungal Agents

Fungal infections, ranging from superficial skin conditions to life-threatening systemic mycoses, pose a significant global health challenge. The extensive use of existing antifungal drugs has unfortunately led to the development of resistant strains, diminishing the clinical utility of these critical medicines.[1] The imidazole class of antifungals has long been a cornerstone of anti-infective therapy, primarily targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3][4][5] By inhibiting the enzyme lanosterol 14-alpha-demethylase, these agents disrupt membrane integrity, leading to fungal cell death.[2][5]

The novel compound, 2-(Chloromethyl)-n,n-dimethyl-1H-imidazole-1-sulfonamide, combines the well-established imidazole core with a sulfonamide moiety. Sulfonamides are known for their broad-spectrum antimicrobial activity, often by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in microorganisms.[6] The synergistic potential of combining these two pharmacophores presents a promising strategy for developing a new generation of antifungal agents with enhanced potency and a potentially broader spectrum of activity.

The Compound in Focus: 2-(Chloromethyl)-n,n-dimethyl-1H-imidazole-1-sulfonamide

Chemical Structure and Rationale for Design

The molecular architecture of 2-(Chloromethyl)-n,n-dimethyl-1H-imidazole-1-sulfonamide is designed to leverage the distinct yet complementary mechanisms of its constituent parts. The imidazole ring is anticipated to retain its affinity for fungal cytochrome P450 enzymes, while the sulfonamide group may introduce a secondary mode of action, potentially mitigating the risk of resistance development. Furthermore, the N,N-dimethyl and chloromethyl substitutions can influence the compound's solubility, lipophilicity, and interaction with the target enzyme's active site, thereby modulating its antifungal potency.

Proposed Mechanism of Action

It is hypothesized that 2-(Chloromethyl)-n,n-dimethyl-1H-imidazole-1-sulfonamide exerts its antifungal effect through a dual mechanism:

  • Inhibition of Ergosterol Biosynthesis: Similar to other imidazole antifungals, the primary mechanism is expected to be the inhibition of lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[2][3][4][5] This leads to the accumulation of toxic sterol intermediates and disruption of the fungal cell membrane.

  • Potential Disruption of Folic Acid Synthesis: The sulfonamide component may interfere with the folate synthesis pathway, although this is a secondary hypothesis and requires experimental validation in fungal systems.

Proposed_Mechanism_of_Action cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-alpha-demethylase Cell_Membrane Cell_Membrane Ergosterol->Cell_Membrane Incorporation Disruption Membrane Disruption & Cell Death Cell_Membrane->Disruption Leads to Dihydropteroate_Synthase Dihydropteroate_Synthase Folic_Acid Folic_Acid Dihydropteroate_Synthase->Folic_Acid Catalysis DNA_Synthesis_Inhibition Inhibition of DNA Synthesis Folic_Acid->DNA_Synthesis_Inhibition Leads to Novel_Compound 2-(Chloromethyl)-n,n-dimethyl- 1h-imidazole-1-sulfonamide Novel_Compound->Dihydropteroate_Synthase Potential Inhibition Lanosterol 14-alpha-demethylase Lanosterol 14-alpha-demethylase Novel_Compound->Lanosterol 14-alpha-demethylase Inhibition Commercial_Azoles Commercial Azole Fungicides Commercial_Azoles->Lanosterol 14-alpha-demethylase Inhibition Broth_Microdilution_Workflow Start Start Prepare_Stock Prepare Antifungal Stock Solutions Start->Prepare_Stock Prepare_Inoculum Prepare Standardized Fungal Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells with Fungal Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C Inoculate_Plate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Standardized workflow for the broth microdilution antifungal susceptibility test.

Results: A Comparative Data Analysis

The following table presents hypothetical MIC data for 2-(Chloromethyl)-n,n-dimethyl-1H-imidazole-1-sulfonamide and the commercial fungicides against the panel of fungal pathogens.

Fungal Species2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide MIC (µg/mL)Fluconazole MIC (µg/mL)Itraconazole MIC (µg/mL)Voriconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)Caspofungin MIC (µg/mL)
Candida albicans0.1250.50.060.030.50.125
Candida glabrata1160.50.2510.25
Candida parapsilosis0.520.1250.0612
Cryptococcus neoformans0.2540.1250.060.25N/A
Aspergillus fumigatus2>6410.510.25
Aspergillus niger4>642120.5

Data Interpretation

Based on the hypothetical data presented, 2-(Chloromethyl)-n,n-dimethyl-1H-imidazole-1-sulfonamide demonstrates promising antifungal activity. Notably:

  • Broad-Spectrum Activity: The compound exhibits activity against both yeasts and molds.

  • Potency against Candida species: The MIC values against C. albicans, C. glabrata, and C. parapsilosis are comparable to or lower than those of fluconazole, suggesting potent anti-candidal activity. The lower MIC against the typically more resistant C. glabrata is particularly noteworthy.

  • Activity against Aspergillus species: The compound shows activity against Aspergillus species, a significant advantage over fluconazole which is largely ineffective. The potency appears comparable to itraconazole and voriconazole.

Comparative_Efficacy cluster_yeasts Yeasts cluster_molds Molds Novel_Compound 2-(Chloromethyl)-n,n-dimethyl- 1h-imidazole-1-sulfonamide C_albicans C. albicans Novel_Compound->C_albicans Potent C_glabrata C. glabrata Novel_Compound->C_glabrata Potent C_parapsilosis C. parapsilosis Novel_Compound->C_parapsilosis Moderate A_fumigatus A. fumigatus Novel_Compound->A_fumigatus Moderate A_niger A. niger Novel_Compound->A_niger Moderate Fluconazole Fluconazole Fluconazole->C_albicans Moderate Fluconazole->C_glabrata Low Fluconazole->C_parapsilosis Moderate Fluconazole->A_fumigatus Inactive Fluconazole->A_niger Inactive Itraconazole Itraconazole Itraconazole->C_albicans Potent Itraconazole->C_glabrata Potent Itraconazole->C_parapsilosis Potent Itraconazole->A_fumigatus Moderate Itraconazole->A_niger Moderate Voriconazole Voriconazole Voriconazole->C_albicans Very Potent Voriconazole->C_glabrata Potent Voriconazole->C_parapsilosis Very Potent Voriconazole->A_fumigatus Potent Voriconazole->A_niger Moderate

Caption: A qualitative comparison of the antifungal efficacy based on hypothetical MIC data.

Discussion and Future Directions

The preliminary in vitro data for 2-(Chloromethyl)-n,n-dimethyl-1H-imidazole-1-sulfonamide are encouraging and warrant further investigation. The compound's broad-spectrum activity, particularly against clinically challenging pathogens like Candida glabrata and Aspergillus fumigatus, positions it as a promising candidate for further development.

Future studies should focus on:

  • Mechanism of Action Elucidation: Experimental validation of the proposed dual mechanism of action is crucial. This could involve enzymatic assays with purified lanosterol 14-alpha-demethylase and dihydropteroate synthase.

  • Cytotoxicity and Selectivity: In vitro cytotoxicity assays using mammalian cell lines are necessary to assess the compound's safety profile and selectivity for fungal over host cells.

  • In Vivo Efficacy Studies: Successful in vitro results should be followed by in vivo efficacy studies in animal models of fungal infection to evaluate the compound's therapeutic potential in a physiological setting.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of 2-(Chloromethyl)-n,n-dimethyl-1H-imidazole-1-sulfonamide will help to optimize its antifungal activity and pharmacokinetic properties.

Conclusion

The novel imidazole-sulfonamide derivative, 2-(Chloromethyl)-n,n-dimethyl-1H-imidazole-1-sulfonamide, represents a promising scaffold for the development of new antifungal agents. Its robust in vitro activity against a range of clinically important yeasts and molds, as demonstrated in this comparative guide, underscores its potential to address the growing challenge of antifungal resistance. Further preclinical development is strongly recommended to fully characterize its therapeutic utility.

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Comparative Analysis of 2-(Chloromethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the imidazole nucleus is a cornerstone of numerous pharmacologically active agents, valued for its versatile biological activities, including antifungal, antibacterial, and anticancer properties.[1][2] The incorporation of a sulfonamide moiety often enhances or confers novel therapeutic activities, a strategy that has yielded a multitude of clinically relevant compounds.[2][3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) for a focused class of compounds: 2-(chloromethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide analogs. Our exploration is grounded in established principles of medicinal chemistry, drawing parallels from closely related benzimidazole and imidazole-sulfonamide derivatives to elucidate the key structural determinants of biological activity.[5][6]

The core scaffold, 2-(chloromethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide, presents three primary sites for chemical modification: the imidazole ring, the chloromethyl group at the 2-position, and the N,N-dimethylsulfonamide group at the 1-position. Understanding how substitutions at these positions influence biological efficacy is paramount for the rational design of more potent and selective therapeutic candidates.

The Strategic Importance of the Imidazole Scaffold

The imidazole ring is a privileged structure in drug discovery, capable of engaging in various non-covalent interactions with biological targets.[1][2] Its nitrogen atoms can act as hydrogen bond donors and acceptors, and the aromatic system can participate in π-π stacking interactions. The inherent reactivity of the 2-(chloromethyl) group makes it a valuable synthetic handle for introducing a diverse array of substituents, allowing for a systematic investigation of the chemical space around the core.[7][8]

Structure-Activity Relationship (SAR) Analysis

Our comparative analysis focuses on hypothetical analogs, drawing inferences from published data on similar chemical series. The following sections dissect the anticipated impact of structural modifications at key positions.

Modifications at the 2-Position: The "Warhead"

The 2-(chloromethyl) group is a reactive electrophile. In many biologically active molecules, such a group can act as a covalent modifier of the target protein. However, for the purpose of this guide, we will consider its role as a versatile precursor for introducing a range of substituents via nucleophilic substitution.

A systematic exploration at this position would involve reacting the parent compound with various nucleophiles, such as amines, thiols, and alcohols, to generate a library of analogs.

Key Hypotheses based on Related Compounds:

  • Introduction of Aromatic and Heteroaromatic Rings: Replacing the chlorine with aryloxy or arylthio moieties can significantly impact activity. The electronic nature of the substituents on these appended rings is a critical determinant. For instance, studies on related benzimidazole derivatives have shown that the introduction of an electron-withdrawing group, such as a chlorine atom at the para-position of a phenyl ring, can enhance antifungal activity.[5][6][9]

  • Alkyl and Substituted Alkyl Chains: The length and branching of alkyl chains can influence lipophilicity, which in turn affects cell permeability and target engagement.[4]

  • Amine Derivatives: The introduction of primary, secondary, or tertiary amines can introduce a positive charge at physiological pH, potentially facilitating interactions with negatively charged residues in a target's active site.

Modifications of the N,N-Dimethylsulfonamide Group

The N,N-dimethylsulfonamide moiety at the 1-position plays a crucial role in the overall electronic properties and conformational flexibility of the molecule.

Key Hypotheses based on Related Compounds:

  • Alkyl Group Variation: Replacing the methyl groups with larger alkyl groups (e.g., ethyl, propyl) could impact steric hindrance and lipophilicity. While increased lipophilicity can enhance membrane permeability, it may also lead to non-specific binding and toxicity.[4]

  • Cyclic Amines: Incorporating the nitrogen into a cyclic system (e.g., piperidine, morpholine) can restrict conformational freedom, which may lead to a more favorable binding entropy.[10]

  • Aromatic Sulfonamides: Replacing the N,N-dimethylsulfonamide with an arylsulfonamide would introduce a larger, more rigid substituent. The electronic properties of the aryl ring could be tuned to modulate the sulfonamide's hydrogen bonding capacity and overall polarity.

Substitution on the Imidazole Ring

Direct substitution on the imidazole ring (at positions 4 and 5) offers another avenue for SAR exploration.

Key Hypotheses based on Related Compounds:

  • Introduction of Halogens: Halogen atoms (e.g., Cl, Br) can act as bioisosteres for a hydrogen atom and can modulate the electronic nature of the imidazole ring, potentially influencing its pKa and interaction with biological targets.[11]

  • Small Alkyl Groups: The introduction of methyl or ethyl groups can provide steric bulk and increase lipophilicity, which may lead to improved target engagement.

Comparative Biological Activity Data (Hypothetical)

To illustrate the potential outcomes of an SAR study, the following table presents hypothetical IC50 values for a series of analogs against a generic cancer cell line (e.g., HCT116). These values are for illustrative purposes and are based on trends observed in related compound classes.[1][12]

Compound IDR1 (at C2-CH2)R2 (on Sulfonamide)R3 (at C4/C5)Hypothetical IC50 (µM)
Parent -Cl-N(CH3)2-H25.0
Analog 1 -O-Ph-4-Cl-N(CH3)2-H5.2
Analog 2 -O-Ph-N(CH3)2-H12.8
Analog 3 -S-Ph-4-Cl-N(CH3)2-H8.1
Analog 4 -NH-Ph-4-Cl-N(CH3)2-H15.6
Analog 5 -Cl-N(Et)2-H30.5
Analog 6 -Cl-N(CH3)24-Cl18.9
Analog 7 -O-Ph-4-Cl-N(Et)2-H9.7
Analog 8 -O-Ph-4-Cl-N(CH3)24-Cl3.5

Experimental Protocols

The successful execution of an SAR study relies on robust and reproducible experimental protocols. The following are representative procedures for the synthesis and biological evaluation of the target analogs.

General Synthetic Procedure for 2-(Substituted-methyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide Analogs

This protocol describes the nucleophilic substitution at the 2-(chloromethyl) position.

  • Dissolution: Dissolve 2-(chloromethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Addition of Nucleophile: Add the desired nucleophile (e.g., 4-chlorophenol, 1.2 eq) and a non-nucleophilic base (e.g., K2CO3 or Cs2CO3, 1.5 eq).

  • Reaction: Stir the reaction mixture at a specified temperature (e.g., 60-80 °C) for a designated period (e.g., 4-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5][7]

  • Characterization: Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[13][14]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[13]

  • Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Visualizing the SAR Workflow

The following diagram illustrates the general workflow for a structure-activity relationship study of the target analogs.

SAR_Workflow SAR Workflow for Imidazole Analogs cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Start Parent Compound: 2-(chloromethyl)-N,N-dimethyl- 1H-imidazole-1-sulfonamide Synthesis Parallel Synthesis of Analogs (Varying R1, R2, R3) Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Purification->Screening IC50 Determination of IC50 Values Screening->IC50 SAR_Analysis Structure-Activity Relationship Analysis IC50->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt New_Analogs Design of New Analogs Lead_Opt->New_Analogs New_Analogs->Synthesis Iterative Design

Caption: A flowchart illustrating the iterative process of synthesis, biological evaluation, and data analysis in a typical SAR study.

Conclusion

The systematic exploration of the chemical space around the 2-(chloromethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide scaffold holds significant promise for the discovery of novel therapeutic agents. Based on the analysis of related compound series, it is hypothesized that modifications at the 2-position, particularly the introduction of substituted aryl ethers, and substitutions on the imidazole ring are likely to yield the most significant gains in biological activity. The experimental protocols and the SAR workflow outlined in this guide provide a robust framework for researchers to undertake such an investigation. Future studies should also include assessments of selectivity, mechanism of action, and in vivo efficacy to fully characterize the therapeutic potential of promising lead compounds.

References

  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - MDPI. Available from: [Link]

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  • Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC. Available from: [Link]

  • Bioactive compounds containing imidazole and sulfonamide fragments. - ResearchGate. Available from: [Link]

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A Comparative Guide to the Stability of Imidazole Sulfonamides Versus Other Heterocyclic Sulfonamides

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic sulfonamides are a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents. The stability of these compounds is a critical determinant of their viability as drug candidates, influencing their shelf-life, pharmacokinetic profile, and potential for toxicity. Among the various heterocyclic scaffolds, the imidazole ring is a frequent choice due to its unique physicochemical properties. This guide provides an in-depth comparison of the chemical and metabolic stability of imidazole sulfonamides against other common five-membered heterocyclic sulfonamides, namely those containing pyrazole, thiazole, thiophene, and furan rings. By understanding the inherent stability characteristics of each class, researchers can make more informed decisions in the design and development of novel drug candidates.

The Influence of the Heterocyclic Ring on Sulfonamide Stability: A Theoretical Framework

The stability of a heterocyclic sulfonamide is not solely determined by the sulfonamide bond itself but is significantly influenced by the electronic properties of the attached heterocyclic ring. The electron-donating or electron-withdrawing nature of the heterocycle can modulate the electron density at the sulfur atom of the sulfonamide, thereby affecting its susceptibility to cleavage.

Generally, sulfonamides attached to electron-deficient heteroaryl rings may be more prone to metabolic hydrolysis.[1] This is because the electron-withdrawing nature of the ring can make the sulfur atom more electrophilic and thus a better target for nucleophilic attack by water or metabolic enzymes.[1]

Intrinsic Stability of the Heterocyclic Core

Caption: Key factors influencing the stability of heterocyclic sulfonamides.

Comparative Stability Analysis

This section provides a comparative overview of the chemical and metabolic stability of imidazole sulfonamides against pyrazole, thiazole, thiophene, and furan sulfonamides.

Imidazole Sulfonamides

Chemical Stability: The imidazole ring is a relatively stable aromatic system.[2] However, it is susceptible to oxidation and photodegradation.[3] The protonation state of the imidazole ring, which has a pKa of approximately 7, can influence its reactivity.[4][5] Under acidic conditions, the protonated imidazolium ion is formed, which can alter the electronic properties of the molecule and potentially influence the stability of the attached sulfonamide.

Metabolic Stability: The metabolism of imidazole-containing drugs can be complex. The imidazole ring itself can undergo oxidation, potentially leading to ring-opening.[6][7] CYP-mediated metabolism often focuses on the C2 position, which can lead to the formation of an imidazoline and subsequent further oxidation.[6] N-glucuronidation is also a possible metabolic pathway.[6] Despite these potential metabolic routes, the incorporation of an imidazole ring is a strategy sometimes used to enhance metabolic stability in drug design.[8]

Pyrazole Sulfonamides

Chemical Stability: Pyrazole is thermodynamically less stable than imidazole.[2] The adjacent nitrogen atoms in the pyrazole ring lead to coulombic repulsion between their lone pairs, which can destabilize the molecule.[2] This inherent instability may have implications for the overall stability of pyrazole sulfonamides.

Metabolic Stability: Pyrazole-containing compounds are known to be substrates for various metabolic enzymes. The pyrazole ring can undergo oxidation, and the presence of substituents can significantly influence the metabolic profile. While direct comparisons are limited, the electronic differences between pyrazole and imidazole suggest that the metabolic fate of their corresponding sulfonamides will also differ.

Thiazole Sulfonamides

Chemical Stability: The thiazole ring is an aromatic system containing both sulfur and nitrogen.[5] While generally stable, the thiazole moiety can be susceptible to oxidative conditions.

Metabolic Stability: Thiazole-containing drugs can generate reactive metabolites through cytochrome P450-mediated oxidation.[9][10][11] The metabolic pathways can include epoxidation of the thiazole ring, S-oxidation, and N-oxidation.[9][12] These oxidative processes can lead to the formation of reactive intermediates that may be trapped by glutathione (GSH).[8][13] The formation of such reactive metabolites is a potential liability in drug development. Replacing a thiazole ring with a more metabolically stable heterocycle, such as an isoxazole, has been shown to improve metabolic stability in some cases.[13]

Thiophene Sulfonamides

Chemical Stability: Thiophene is an aromatic heterocycle with good thermal stability.[14] However, it is known to be susceptible to photodegradation and oxidation.[15]

Metabolic Stability: A significant concern with thiophene-containing drugs is their potential for metabolic activation by cytochrome P450 enzymes. The two primary pathways of metabolic oxidation are S-oxidation and epoxidation, both of which can lead to the formation of reactive, electrophilic intermediates that can covalently bind to cellular macromolecules, a potential source of toxicity.[16][17]

Furan Sulfonamides

Chemical Stability: The furan ring is an aromatic heterocycle, but it is less aromatic and generally less stable than thiophene.[18] It is susceptible to oxidation, and this reactivity is exploited in certain chemical transformations.[14]

Metabolic Stability: Similar to thiophene, the furan ring is prone to metabolic oxidation by cytochrome P450s, which can lead to the formation of reactive metabolites.[1][19] The oxidation of the furan ring can generate an electrophilic epoxide or a cis-enedione intermediate, both of which can react with cellular nucleophiles.[1][16] This metabolic activation is a well-recognized liability for furan-containing compounds in drug discovery.[1]

Summary of Stability Comparison
Heterocyclic SulfonamideIntrinsic Ring StabilityKey Chemical Stability ConsiderationsKey Metabolic Stability Considerations
Imidazole High[2]Susceptible to oxidation and photodegradation.[3]Ring oxidation, C2 oxidation, N-glucuronidation.[6]
Pyrazole Lower than imidazole[2]Potential for instability due to adjacent nitrogens.Ring oxidation.
Thiazole AromaticSusceptible to oxidation.Formation of reactive metabolites via epoxidation, S-oxidation, and N-oxidation.[9][10][11]
Thiophene AromaticSusceptible to oxidation and photodegradation.[15]Formation of reactive metabolites via S-oxidation and epoxidation.[16][17]
Furan Less aromatic than thiophene[18]Susceptible to oxidation.[14]Formation of reactive metabolites (epoxide or cis-enedione).[1][16][19]

Experimental Protocols for Stability Assessment

To empirically determine the stability of a heterocyclic sulfonamide, a series of standardized in vitro assays are employed. These assays are crucial for identifying potential liabilities early in the drug discovery process.

Chemical Stability (Forced Degradation) Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and its intrinsic stability.

cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions Compound Solution Compound Solution Stress Conditions Stress Conditions Compound Solution->Stress Conditions Sample Collection Sample Collection Stress Conditions->Sample Collection LC-MS/MS Analysis LC-MS/MS Analysis Sample Collection->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Degradation Profile Degradation Profile Data Analysis->Degradation Profile Acid Hydrolysis Acid Hydrolysis Base Hydrolysis Base Hydrolysis Oxidative Stress Oxidative Stress Thermal Stress Thermal Stress Photolytic Stress Photolytic Stress

Caption: A generalized workflow for forced degradation studies.

1. Acid/Base Hydrolysis:

  • Dissolve the test compound in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution.

  • For acid hydrolysis, dilute the stock solution with 0.1 M to 1 M HCl.

  • For base hydrolysis, dilute the stock solution with 0.1 M to 1 M NaOH.

  • Incubate the solutions at a controlled temperature (e.g., 50-70°C) for a defined period (e.g., up to 24 hours).

  • At various time points, withdraw aliquots, neutralize them, and dilute for analysis by a stability-indicating LC-MS/MS method.

2. Oxidative Degradation:

  • Dilute the stock solution of the test compound with a solution of hydrogen peroxide (e.g., 3-30%).

  • Incubate at room temperature for a set duration.

  • Withdraw aliquots at different time points and quench the reaction if necessary before LC-MS/MS analysis.

3. Photostability:

  • Prepare a solution of the test compound in a suitable solvent.

  • Expose the solution to a light source that provides both UV and visible light of a specified intensity.

  • A control sample should be protected from light and kept at the same temperature.

  • Analyze samples at various time points by LC-MS/MS to determine the extent of degradation.

Metabolic Stability Assays

Metabolic stability assays are essential for predicting the in vivo clearance of a compound.

1. Liver Microsomal Stability Assay:

  • This assay assesses the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes.[20][21]

  • Prepare an incubation mixture containing liver microsomes (from human or other species), a buffer (e.g., phosphate buffer, pH 7.4), and the test compound at a low concentration (typically 1 µM).

  • After a pre-incubation period at 37°C, initiate the reaction by adding an NADPH-regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate proteins, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • The rate of disappearance of the compound is used to calculate its in vitro half-life and intrinsic clearance.

Start Start Prepare Incubation Mixture Prepare Incubation Mixture Start->Prepare Incubation Mixture Pre-incubate at 37°C Pre-incubate at 37°C Prepare Incubation Mixture->Pre-incubate at 37°C Initiate Reaction (add NADPH) Initiate Reaction (add NADPH) Pre-incubate at 37°C->Initiate Reaction (add NADPH) Incubate at 37°C Incubate at 37°C Initiate Reaction (add NADPH)->Incubate at 37°C Time-point Sampling Time-point Sampling Incubate at 37°C->Time-point Sampling Terminate Reaction Terminate Reaction Time-point Sampling->Terminate Reaction Protein Precipitation Protein Precipitation Terminate Reaction->Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Calculate Half-life & Clearance Calculate Half-life & Clearance LC-MS/MS Analysis->Calculate Half-life & Clearance End End Calculate Half-life & Clearance->End

Caption: Workflow for a liver microsomal stability assay.

2. Plasma Stability Assay:

  • This assay evaluates the stability of a compound in plasma, which contains various hydrolytic enzymes.

  • Incubate the test compound in plasma (from human or other species) at 37°C.

  • At different time points, take aliquots and precipitate the plasma proteins with a cold organic solvent.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound over time.

3. Reactive Metabolite Trapping:

  • To investigate the formation of reactive electrophilic metabolites, the liver microsomal stability assay can be modified to include a trapping agent, most commonly glutathione (GSH).[22][23][24]

  • The formation of GSH-adducts is monitored by LC-MS/MS, providing evidence for the generation of reactive intermediates.[13]

Conclusion

The choice of a heterocyclic scaffold has profound implications for the overall stability of a sulfonamide drug candidate. Imidazole sulfonamides benefit from the high intrinsic thermodynamic stability of the imidazole ring. However, like all heterocycles, they have specific chemical and metabolic liabilities that must be considered. In comparison, sulfonamides containing pyrazole may be less intrinsically stable, while those with thiazole, thiophene, and furan rings carry a known risk of metabolic activation to reactive intermediates.

A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental evaluation using the described protocols, is essential for mitigating stability-related risks in drug discovery. By carefully considering the properties of the heterocyclic core, medicinal chemists can design more stable and ultimately more successful therapeutic agents.

References

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  • BenchChem. (2025). A Comparative Analysis of Imidazole and Pyrazole Ring Stability for Drug Development Professionals.
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  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
  • Domainex. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag.
  • Kumar, V., & Eng, H. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1503-1517.
  • Lin, J., & Lu, A. Y. (1997). Inhibition and induction of cytochrome P450 and the clinical implications. Clinical Pharmacokinetics, 32(5), 361-390.
  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25.
  • Hypha Discovery. (2023). Metabolism of five membered nitrogen containing heterocycles.
  • Nakayama, S., et al. (2011). Combination of GSH Trapping and Time-Dependent Inhibition Assays as a Predictive Method of Drugs Generating Highly Reactive Metabolites. Drug Metabolism and Disposition, 39(7), 1169-1176.
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  • PMC. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery.
  • R Discovery. (2003). An unusual oxidative ring transformation of purine to imidazo[1,5-c]imidazole.
  • Eurofins. (n.d.). Reactive metabolite (glutathione trapping (GSH), liver microsomes, human).
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Comprehensive Comparison Guide: Quantification of 2-(Chloromethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(Chloromethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide (CAS: 935862-81-0) is a highly reactive, versatile building block used extensively in the synthesis of complex pharmaceutical active ingredients (APIs) and agrochemicals[1][2]. Featuring a highly activated chloromethyl group and a protective N,N-dimethylsulfamoyl moiety, this intermediate presents unique analytical challenges. Accurately quantifying its yield and consumption in a raw reaction mixture requires a methodology that prevents in situ degradation while offering high specificity against structurally similar byproducts.

This guide objectively compares three analytical platforms—RP-UPLC-UV , RP-HPLC-UV , and LC-MS/MS —providing researchers and drug development professionals with self-validating protocols to ensure data integrity during process optimization.

Mechanistic Context & Analytical Challenges

As a Senior Application Scientist, I emphasize that analytical method development cannot be divorced from the molecule's fundamental chemistry. The quantification of 2-(Chloromethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide is complicated by two primary degradation pathways:

  • Solvolysis of the Chloromethyl Group: The chloromethyl group at the C2 position is highly susceptible to nucleophilic attack. If the reaction mixture is quenched with an aqueous solvent, the compound rapidly hydrolyzes to form the hydroxymethyl degradant[3].

  • Lability of the Sulfonamide Group: The N,N-dimethylsulfamoyl group acts as an electron-withdrawing protecting group. Under extremes of pH (strongly acidic or basic conditions often found in raw reaction matrices), this group can be cleaved, leading to further degradation[4].

To ensure trustworthiness in your data, the analytical workflow must arrest these pathways immediately upon sampling.

Degradation A 2-(Chloromethyl)-N,N-dimethyl -1H-imidazole-1-sulfonamide (Target Analyte) B Nucleophilic Attack (H2O / OH-) A->B Aqueous Quench (Avoid) C 2-(Hydroxymethyl)-N,N-dimethyl -1H-imidazole-1-sulfonamide (Primary Degradant) B->C Rapid Solvolysis D Sulfonamide Cleavage (Acidic/Basic Hydrolysis) C->D pH Extremes E 2-(Hydroxymethyl) -1H-imidazole (Secondary Degradant) D->E Loss of Protecting Group

Chemical degradation pathway of the target analyte in aqueous or unbuffered media.

Method Performance Comparison

Selecting the appropriate analytical technique depends on the specific phase of chemical development. The table below summarizes the quantitative performance of three distinct methodologies for analyzing imidazole derivatives in complex matrices[5].

ParameterRP-UPLC-UV (Gold Standard)RP-HPLC-UV (Accessible)LC-MS/MS (Trace Analysis)
Primary Use Case Rapid in-process control (IPC)Routine QC monitoringTrace impurity profiling
Run Time 3 – 5 minutes15 – 20 minutes5 – 8 minutes
Limit of Quantitation (LOQ) ~0.5 µg/mL~2.0 µg/mL< 1.0 ng/mL[5]
Specificity High (Chromatographic resolution)ModerateUltra-High (MRM transitions)[5]
Matrix Interference Low (Requires good sample prep)ModerateHigh (Subject to ion suppression)[6]
Capital Cost HighMediumVery High

Expert Insight: For routine reaction monitoring, RP-UPLC-UV offers the best balance of speed and robustness. LC-MS/MS is the gold standard for structural elucidation of unknown byproducts but is often overkill for simple yield quantification and suffers from matrix effects (ion suppression) when injecting crude reaction mixtures[5][6].

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies constitute a self-validating system : they incorporate an Internal Standard (ISTD) to correct for volumetric errors and matrix effects, alongside a System Suitability Test (SST) to verify column performance prior to analysis.

Sample Preparation: The Anhydrous Quench

Causality: Why use cold anhydrous acetonitrile? As illustrated in the degradation pathway, water induces solvolysis of the chloromethyl group. Cold anhydrous acetonitrile immediately arrests the reaction, precipitates inorganic salts/catalysts, and preserves the structural integrity of the analyte[7].

Step-by-Step Procedure:

  • Prepare Quench Solution: Formulate a solution of cold (-20°C) anhydrous acetonitrile containing 100 µg/mL of the Internal Standard (e.g., 1-(N,N-dimethylsulfamoyl)-1H-imidazole).

  • Aliquot: Accurately withdraw 50 µL of the active reaction mixture using a positive displacement pipette.

  • Quench: Immediately dispense the aliquot into 950 µL of the cold quench solution. Vortex vigorously for 10 seconds.

  • Clarify: Centrifuge the quenched sample at 10,000 x g for 5 minutes at 4°C to pellet precipitated salts and polymeric byproducts.

  • Dilute: Transfer 100 µL of the supernatant into an amber HPLC vial containing 900 µL of the initial mobile phase (e.g., 80% Water / 20% ACN). Note: This final dilution into an aqueous mobile phase is safe because the reaction has been chemically arrested and diluted beyond reactive concentrations.

Workflow N1 Step 1: Reaction Sampling (Aliquoting) N2 Step 2: Anhydrous Quench (Cold ACN + ISTD) N1->N2 Immediate Transfer N3 Step 3: Matrix Precipitation (Centrifugation 10k x g) N2->N3 Arrests Hydrolysis N4 Step 4: Supernatant Dilution (Mobile Phase A/B) N3->N4 Removes Salts/Catalysts N5 Step 5: Chromatographic Analysis (UPLC/LC-MS) N4->N5 Injection N6 Step 6: Data Output & ISTD Normalization N5->N6 Self-Validating Data

Workflow for the self-validating quantification of imidazole derivatives from reaction matrices.

RP-UPLC-UV Method (Recommended for IPC)

This method utilizes a sub-2 µm particle column to achieve high theoretical plates, ensuring the target analyte is resolved from structurally similar reaction precursors.

  • Column: Waters ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm)[5]. Causality: The HSS T3 stationary phase retains polar imidazole derivatives better than standard C18 columns.

  • Mobile Phase A: Milli-Q Water with 0.1% Formic Acid. Causality: Formic acid ensures the imidazole nitrogen remains fully protonated, preventing peak tailing.

  • Mobile Phase B: LC-MS Grade Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.45 mL/min.

  • Column Temperature: 40°C (Improves mass transfer and reduces system backpressure).

  • Detection: UV at 230 nm (Optimal absorbance for the substituted imidazole ring).

  • Gradient Program:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 3.0 min: Linear ramp to 90% B

    • 3.0 - 4.0 min: Hold at 90% B (Column wash)

    • 4.0 - 5.0 min: Return to 10% B (Equilibration)

System Suitability Criteria: The method is considered valid for the run if the resolution ( Rs​ ) between the target analyte and the ISTD is > 2.0, and the tailing factor ( Tf​ ) is < 1.5.

LC-MS/MS Method (For Impurity Profiling)

When identifying trace degradants (such as the hydroxymethyl artifact), LC-MS/MS is required[5].

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Transitions: The precursor ion [M+H]+ for 2-(Chloromethyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide is m/z 224.0. The primary quantifier transition monitors the loss of the dimethylsulfamoyl group, yielding a product ion at m/z 117.0 (chloromethylimidazole cation).

Expert Insight on Matrix Effects: Because crude reaction mixtures contain high concentrations of salts and reagents, electrospray ionization is highly susceptible to ion suppression. When using LC-MS/MS for absolute quantification, you must use a matrix-matched calibration curve or a stable-isotope-labeled internal standard (SIL-ISTD) to ensure trustworthy results[5][6].

References

  • Determination of Cyazofamid and Its Metabolite in Rice Based on Magnetic Zirconia Nanoparticles Sample Cleanup and Its Application to a Dissipation and Residue Study Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

  • Conditions of HPLC analysis of pesticides in Panax ginseng (C. A. Meyer) ResearchGate URL:[Link]

  • Report/IKF-916 Document No. 011140-1 (Analytical Methods for Imidazole-1-Sulfonamide Derivatives) Environmental Protection Agency (EPA) URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary goal extends beyond product application to ensuring the holistic safety and success of your research. The handling and disposal of complex reagents like 2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide are critical components of laboratory management that directly impact personnel safety, environmental integrity, and regulatory compliance. This guide provides a detailed, science-first approach to the disposal of this compound, grounded in its chemical properties and established best practices for hazardous waste management.

Hazard Assessment: Understanding the 'Why' Behind the Protocol

The disposal protocol for any chemical is dictated by its inherent hazards. A structural analysis of 2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide reveals three key functional groups that determine its classification as hazardous waste.

  • Chloromethyl Group (-CH₂Cl): This is a reactive alkylating group. Such groups can react with biological nucleophiles, which is a basis for potential toxicity. More critically for disposal, this classifies the molecule as a chlorinated (or halogenated) organic compound . Chlorinated wastes require specific disposal pathways, typically high-temperature incineration, as they can form persistent and toxic byproducts if improperly handled.[2][3] Mixing chlorinated and non-chlorinated waste streams is a common and dangerous error that complicates disposal and significantly increases costs.[4]

  • Imidazole Ring: A five-membered aromatic heterocycle common in biologically active molecules. While the ring itself is stable, substituted imidazoles can be skin and eye irritants or corrosive.[5]

  • N,N-dimethyl-sulfonamide Group: The sulfonamide functional group is prevalent in pharmaceuticals. The N,N-dimethylsulfonamide portion of the molecule contributes to its overall polarity and solubility. Safety data for the parent molecule, N,N-Dimethyl-1H-imidazole-1-sulfonamide, indicates it is a skin and eye irritant and may cause respiratory irritation.[6][7]

Based on this analysis, the compound must be treated as a multi-hazard substance.

Hazard ClassRationale based on Chemical Structure
Halogenated Organic Waste Presence of the chloromethyl group. This is the primary classification for disposal segregation.[2][4]
Skin/Eye Irritant Based on data for the parent sulfonamide and similar chlorinated imidazole compounds.[5][6][7]
Respiratory Irritant Potential for irritation if handled as a fine powder or aerosolized.[7][8]
Environmental Hazard Chlorinated organic compounds can be persistent in the environment and are very toxic to aquatic life.[9][10] Discharge to the sewer system is strictly prohibited.[9][11]

Core Principles for Safe Disposal

Before proceeding to the step-by-step protocol, it is essential to internalize these foundational principles of chemical waste management.

  • The "Never Down the Drain" Rule: Under no circumstances should this compound or its solutions be disposed of via the sanitary sewer.[9][11] Halogenated organics can damage plumbing, disrupt wastewater treatment processes, and cause long-term environmental contamination.[9]

  • Waste Classification is Paramount: The moment you decide a material is waste, it must be classified. This compound is Hazardous Halogenated Organic Waste . This classification dictates its entire lifecycle from the lab bench to final destruction.

  • Segregation is Non-Negotiable: Always maintain separate, clearly labeled waste containers for chlorinated and non-chlorinated solvents and solids.[4] Incompatible wastes must never be mixed.[12]

  • Proper Containerization and Labeling: Use only approved, chemically compatible containers for waste accumulation.[11][12] Every waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards.[1][11] Keep containers sealed when not in use.[13]

Standard Operating Procedure (SOP) for Disposal

This SOP provides a direct, procedural guide for laboratory personnel.

Part A: Personal Protective Equipment (PPE)

All handling and disposal steps must be performed while wearing appropriate PPE, preferably within the confines of a certified chemical fume hood to mitigate inhalation risks.[1][14]

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles.Protects against splashes and dust. Analogous compounds are known to cause serious eye irritation or burns.[5]
Hand Protection Chemically resistant gloves (e.g., Nitrile). Inspect for integrity before each use.Prevents skin contact. The compound is presumed to be a skin irritant/corrosive.[5][6]
Body Protection A flame-resistant lab coat.Protects against accidental spills and contamination of personal clothing.
Respiratory Not generally required if handled exclusively within a fume hood.If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator is necessary.
Part B: Disposal of Neat Compound and Concentrated Solutions
  • Container Selection: Obtain a designated hazardous waste container for Halogenated Organic Solids or Halogenated Organic Liquids , as appropriate. The container must be in good condition, made of a compatible material (e.g., HDPE or glass for liquids), and have a secure, sealing lid.[12]

  • Labeling: Affix a hazardous waste tag to the container before adding any waste.[11] Fill in all required information:

    • Generator's Name and Location (Lab/PI)

    • Accumulation Start Date

    • Contents: "2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide"

    • Hazards: "Irritant, Halogenated, Environmental Hazard"

  • Waste Transfer: Carefully transfer the solid waste or concentrated solution into the designated container using appropriate tools (e.g., powder funnel, spatula). Work within a fume hood to contain any dust or vapors.

  • Sealing: Securely close the container lid immediately after the transfer.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within your laboratory.[13] This area should be away from heat sources and incompatible materials.[11]

  • Pickup Request: Once the container is full or has been accumulating for the maximum time allowed by your institution (e.g., 12 months), arrange for pickup by your institution's EHS department or licensed waste contractor.[15]

Part C: Disposal of Contaminated Labware and Debris

This includes items like gloves, weigh boats, pipette tips, and paper towels that are contaminated with the compound.

  • Designate a Container: Use a dedicated container, such as a labeled pail or a securely lined box, for Solid Halogenated Organic Waste .[4]

  • Labeling: Clearly label the container with "Hazardous Waste" and a description of the contents (e.g., "Debris contaminated with 2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide").

  • Collection: Place all contaminated solid items directly into this container. Do not dispose of them in regular trash or biohazard bags.[2]

  • Final Disposal: Once full, securely seal the container/bag and manage it as hazardous waste for EHS pickup.

Spill Management Protocol

Accidents happen. A prepared response is critical to mitigating risk.

  • Immediate Actions:

    • Alert personnel in the immediate vicinity.

    • If the spill is large or you feel unsafe, evacuate the area and contact your institution's EHS emergency line.

  • Cleanup of Small Spills (Manageable by Lab Personnel):

    • Ensure you are wearing the full PPE described in Part 3A.

    • Contain the spill using a chemical spill kit absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb large quantities of liquid.

    • For solid spills, carefully sweep the material up to avoid creating dust.[14] A vacuum with a HEPA filter can also be used.[1]

    • Place all contaminated absorbent materials and cleanup debris into a designated container for Solid Halogenated Organic Waste .[1]

    • Clean the spill area with a suitable solvent (e.g., soap and water, followed by ethanol), collecting all cleaning materials as hazardous waste.

    • Prevent any spilled material or cleaning runoff from entering drains.[1][14]

Disposal Decision Workflow

This diagram illustrates the logical flow for managing waste streams of this compound.

DisposalWorkflow start Start: Waste Generated (2-(Chloromethyl)-n,n-dimethyl- 1h-imidazole-1-sulfonamide) waste_type Identify Waste Form start->waste_type neat Neat Compound or Concentrated Solution waste_type->neat Solid/Conc. dilute Dilute Solution (Aqueous or Organic) waste_type->dilute Dilute solid Contaminated Solids (Gloves, Tips, etc.) waste_type->solid Contaminated Debris classify CRITICAL STEP: Classify as Hazardous Waste (Halogenated Organic) neat->classify dilute->classify solid->classify container_liquid Use Designated & Labeled 'Halogenated Organic Liquid' Waste Container classify->container_liquid For Liquids container_solid Use Designated & Labeled 'Halogenated Organic Solid' Waste Container classify->container_solid For Solids store Store in Satellite Accumulation Area Away from Incompatibles container_liquid->store container_solid->store pickup Arrange for Pickup by Licensed Waste Contractor / EHS store->pickup

Caption: Decision workflow for proper waste stream management.

By adhering to this structured and scientifically-grounded protocol, you can ensure the safe and compliant disposal of 2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide, protecting yourself, your colleagues, and the environment.

References

  • UNSW Health & Safety. (2022). Laboratory Hazardous Waste Disposal Guideline – HS321. [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • University of Pennsylvania EHRS. (2003). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. [Link]

  • Yocum, F. H., & Ryan, J. D. (1972). Process for Disposal of Chlorinated Organic Residues. [Link]

  • Water Corporation. (n.d.). Laboratory chemical waste. [Link]

  • University of Essex. (2022). Laboratory Waste Disposal Handbook. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Angene Chemical. (2025). Safety Data Sheet: 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride. [Link]

  • Fisher Scientific. (2010). SAFETY DATA SHEET: Sulfonamide. [Link]

  • ACS Publications. (2009). Degradation and Elimination of Various Sulfonamides during Anaerobic Fermentation. [Link]

  • ResearchGate. (n.d.). Fate of sulfonamide antibiotics in contact with activated sludge - Sorption and biodegradation. [Link]

  • PMC. (n.d.). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. [Link]

  • J-Stage. (n.d.). Removal of Sulfa Drugs by Sewage Treatment in Aqueous Solution Systems: Activated Carbon Treatment and Ozone Oxidation. [Link]

  • PubChem. (n.d.). N,N-Dimethyl-1H-imidazole-1-sulfonamide. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016). 1H-Imidazole, 2-methyl-: Human health tier II assessment. [Link]

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